Mellitic dianhydride
Description
Historical Context and Evolution of Research on Polycarboxylic Anhydrides
The study of polycarboxylic anhydrides is deeply rooted in the foundational era of organic chemistry. The journey began with the discovery of their parent acids, often from natural mineral sources. Mellitic acid (benzenehexacarboxylic acid), the precursor to mellitic dianhydride, was first identified in 1799 by Martin Heinrich Klaproth within the mineral mellite, or "honey stone," which is the aluminum salt of the acid. researchgate.net This discovery paved the way for further investigation into its derivatives.
In 1830, the esteemed chemists Justus von Liebig and Friedrich Wöhler reported the synthesis of an oxide of carbon, which was later understood to be mellitic anhydride (B1165640) (the trianhydride, C₁₂O₉), during their detailed study of mellite. wikipedia.org This compound, formed by the complete dehydration of mellitic acid, was one of the first oxocarbons—compounds containing only carbon and oxygen—to be identified. wikipedia.org However, it was not until 1913 that the substance was properly characterized by H. Meyer and K. Steiner. wikipedia.org
The broader field of polycarboxylic anhydrides evolved with the commercialization of simpler aromatic anhydrides. Phthalic anhydride, derived from the dicarboxylic phthalic acid, became the first major commercial benzenepolycarboxylic acid, finding widespread use in polymers and plasticizers. sigmaaldrich.com Research later expanded to other dianhydrides like pyrothis compound (PMDA), which is prepared from pyromellitic acid and is a crucial monomer for high-performance polyimides like Kapton. wikipedia.orgorgsyn.org The development and study of these foundational anhydrides provided the chemical knowledge and techniques necessary to explore more complex structures like this compound for highly specialized applications.
Table 1: Historical Milestones in Polycarboxylic Anhydride Research
| Year | Discovery or Milestone | Key Scientist(s) | Significance |
|---|---|---|---|
| 1799 | Discovery of mellitic acid from the mineral mellite. researchgate.net | M. H. Klaproth | Identified the parent acid for the mellitic anhydride family. |
| 1830 | First synthesis of mellitic trianhydride. wikipedia.org | J. von Liebig & F. Wöhler | One of the first oxocarbons to be synthesized and studied. |
| 1913 | Proper characterization of mellitic trianhydride. wikipedia.org | H. Meyer & K. Steiner | Confirmed the molecular structure of the C₁₂O₉ oxocarbon. |
Significance of this compound in Contemporary Materials Science and Organic Synthesis
This compound serves as a specialized monomer and chemical intermediate, deriving its significance from its high degree of functionality. With two anhydride groups and two remaining carboxylic acid groups on a rigid benzene (B151609) core, it offers multiple reaction sites for building complex macromolecular architectures. ontosight.ai This high reactivity, particularly with amines and alcohols, makes it a powerful tool in advanced polymer chemistry and organic synthesis. ontosight.aitandfonline.com
In materials science, this compound is particularly noted for its use in the synthesis of advanced polyimides with unique properties. Researchers have used it to create copolyimides containing zirconium, where the dianhydride structure is crucial for incorporating the metal into the polymer backbone as a "pendent" group. researchgate.net These specialized polymers are being investigated for applications in aerospace, specifically for their enhanced resistance to atomic oxygen in low Earth orbit. researchgate.netsemanticscholar.org The ability to precisely engineer the polymer structure at the molecular level using monomers like this compound is critical for developing materials that can withstand extreme environmental conditions.
Another significant area of application is in biochemistry, where this compound has been used to modify proteins. In one study, it was reacted with human oxyhemoglobin to create a modified protein with altered oxygen affinity. tandfonline.com This research highlights its potential use in developing blood substitutes, as the modification resulted in a crosslinked hemoglobin structure with potentially desirable physiological properties. tandfonline.com
Table 2: Applications of this compound in Research
| Application Area | Role of this compound | Resulting Product/System | Key Research Finding |
|---|---|---|---|
| Materials Science | Monomer | Zirconium-containing pendent copolyimides. researchgate.net | Creates polymers with high atomic oxygen resistance for potential space applications. researchgate.netsemanticscholar.org |
| Biochemistry | Protein Modifier / Crosslinker | Modified human hemoglobin. tandfonline.com | Produces a potential blood substitute with reduced oxygen affinity and significant cooperativity. tandfonline.com |
| Organic Synthesis | Reactive Intermediate | Various polymers and resins. ontosight.ai | Acts as a building block for complex organic compounds due to its multiple reactive anhydride groups. ontosight.ai |
Scope of Academic Inquiry for this compound and Its Derivatives
The academic and scientific inquiry into this compound is focused on leveraging its unique structure for the creation of novel, high-performance materials. Current research is actively exploring its use in sophisticated polymer systems where precise control over material properties is essential.
A primary research direction involves the synthesis and characterization of new copolyimides. Scientists are systematically studying how changing the co-monomers (specifically, various aromatic diamines and other dianhydrides) reacted with this compound affects the final properties of the polymer films. researchgate.net The objectives of this research include overcoming challenges like gel formation during polymerization and improving the mechanical properties of the resulting films, such as preventing cracking when casting multiple layers. researchgate.net This work is crucial for optimizing materials for specific, demanding applications.
Further academic inquiry focuses on the structure-property relationships of polymers derived from this compound. By creating a series of related polymers and methodically testing their properties—such as glass transition temperature, molecular weight, and thermal stability—researchers can build a deeper understanding of how the monomer's structure translates to macroscopic material characteristics. researchgate.net This fundamental knowledge is essential for the rational design of future materials with tailored functionalities. The investigation of its derivatives as redox-active materials for energy storage applications, similar to research being done on the trianhydride, represents a promising future avenue. uni-konstanz.de
Table 3: Physical and Chemical Properties of Mellitic Acid and Related Anhydrides
| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Mellitic Acid | C₁₂H₆O₁₂ | 342.17 | >300 °C sigmaaldrich.com | The parent hexacarboxylic acid. |
| Pyrothis compound | C₁₀H₂O₆ | 218.12 | 283-286 °C wikipedia.org | A common, well-characterized aromatic dianhydride used in high-performance polymers. |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-aminophenoxybenzene |
| 4,4'-oxydiphthalic anhydride |
| Acetic anhydride |
| Acetyl chloride |
| Aluminum |
| Amines |
| Benzene |
| Benzenehexacarboxylic acid |
| Carbon |
| Dicyclohexylcarbodiimide |
| Kapton |
| Mellitic acid |
| This compound |
| Mellitic trianhydride |
| Oxygen |
| Phthalic acid |
| Phthalic anhydride |
| Polyimides |
| Pyromellitic acid |
| Pyrothis compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,6,8-tetraoxofuro[3,4-e][2]benzofuran-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2O10/c13-7(14)1-2(8(15)16)4-6(12(20)22-10(4)18)5-3(1)9(17)21-11(5)19/h(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUALWFQMYOAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C(=C(C(=C1C(=O)OC2=O)C(=O)O)C(=O)O)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192048 | |
| Record name | Mellitic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38784-63-3 | |
| Record name | Mellitic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mellitic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes for Mellitic Dianhydride
The synthesis of this compound can be approached through several innovative routes, each offering distinct advantages in terms of yield, purity, and scalability. These methods primarily revolve around the modification of mellitic acid and its derivatives, controlled dehydration processes, and oxidative strategies.
Chemical Modification of Mellitic Acid Derivatives
One of the primary pathways to this compound involves the chemical modification of mellitic acid. Mellitic acid, also known as benzenehexacarboxylic acid, can be prepared through the oxidation of various carbonaceous materials, including pure carbon, graphite (B72142), or hexamethylbenzene (B147005), using strong oxidizing agents like alkaline potassium permanganate (B83412) or hot concentrated nitric acid. wikipedia.orgresearchgate.net The direct dehydration of mellitic acid can lead to the formation of mellitic trianhydride. smolecule.com However, to obtain the dianhydride, specific mellitic acid derivatives are often employed.
The synthesis often starts with mellitic acid, which can be sourced from the mineral mellite or synthesized through various oxidative processes. wikipedia.org For instance, the oxidation of hexamethylbenzene with nitric acid is a known method to produce mellitic acid. researchgate.net
Controlled Dehydration and Anhydride (B1165640) Ring Formation
The formation of the anhydride rings in this compound is achieved through controlled dehydration of the corresponding carboxylic acid groups. This process is analogous to the synthesis of other anhydrides, such as pyrothis compound from pyromellitic acid using acetic anhydride. wikipedia.orgorgsyn.org The challenge lies in selectively forming the dianhydride instead of the trianhydride. This can be achieved by carefully controlling reaction conditions such as temperature and the choice of dehydrating agent. For example, heating the ammonium (B1175870) salt of mellitic acid can lead to a mixture of products, including paramide (mellimide). wikipedia.org
The thermal decomposition of mellitic acid itself can be a route to its anhydrides. smolecule.com The process requires careful temperature control to favor the formation of the dianhydride over the more stable trianhydride.
Oxidative Synthesis Approaches
Oxidative methods provide an alternative route to this compound precursors. The oxidation of durene (1,2,4,5-tetramethylbenzene) is a common industrial method for producing pyrothis compound, a related compound. wikipedia.orgbiotech-asia.org Similar strategies involving the oxidation of appropriately substituted benzene (B151609) derivatives could potentially be adapted for this compound synthesis. The oxidation of coal to aromatic polycarboxylic acids has also been explored, which could serve as a source for mellitic acid and its subsequent conversion to the dianhydride. researchgate.net
Derivatization Strategies for Functionalization
This compound's reactivity, particularly its susceptibility to nucleophilic attack, makes it a versatile building block for creating functionalized molecules. ontosight.ai Its anhydride groups are key to its derivatization, enabling the formation of esters, amides, and other adducts.
Reaction with Nucleophiles for Ester and Amide Formation
Like other acid anhydrides, this compound readily reacts with nucleophiles. wikipedia.orglibretexts.orglibretexts.org The reaction with alcohols leads to the formation of esters, while reaction with amines yields amides. libretexts.orglibretexts.org These reactions proceed via nucleophilic acyl substitution, where the nucleophile attacks a carbonyl carbon, leading to the opening of an anhydride ring. libretexts.org
This reactivity is fundamental to its use in polymer chemistry. For instance, dianhydrides are crucial monomers in the synthesis of polyimides, which are high-performance polymers known for their thermal stability. wikipedia.orguni-konstanz.de The reaction with diamines to form polyamic acids, which are then cyclized to polyimides, is a well-established process. uni-konstanz.deresearchgate.net
Table 1: Reactivity of this compound with Nucleophiles
| Nucleophile | Product Type | Reaction Description |
| Alcohols (R-OH) | Esters | The alcohol attacks a carbonyl group, leading to the formation of an ester and a carboxylic acid. libretexts.org |
| Amines (R-NH2) | Amides | The amine attacks a carbonyl group, resulting in the formation of an amide and a carboxylic acid. libretexts.orggoogle.com |
Cycloaddition Reactions and Adduct Formation
This compound, due to its electron-deficient nature, can participate in cycloaddition reactions. smolecule.com This is a characteristic shared with other anhydrides like maleic anhydride, which is a well-known dienophile in Diels-Alder reactions. numberanalytics.comresearchgate.netpageplace.de The electron-withdrawing anhydride groups enhance the dienophilic character of the aromatic ring, making it susceptible to reactions with dienes.
These cycloaddition reactions can lead to the formation of complex, polycyclic structures. The ability to form adducts with various molecules expands the synthetic utility of this compound beyond simple nucleophilic additions. smolecule.com
Selective Functionalization of Anhydride Moieties
This compound, a derivative of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid), possesses two distinct types of reactive functional groups: two cyclic anhydride moieties and two free carboxylic acid groups. This structural dichotomy allows for selective chemical transformations, as the anhydride groups are generally more electrophilic and reactive towards nucleophiles than the carboxylic acid groups.
The primary and most studied functionalization of the anhydride moieties involves their reaction with primary amines to form polyimides. This process, a polycondensation reaction, proceeds via a soluble poly(amic acid) intermediate which is subsequently cyclized to the robust, insoluble polyimide. vt.eduvt.edutitech.ac.jp The higher electrophilicity of the anhydride's carbonyl carbons compared to the carboxylic acid's carbonyl carbon ensures that the initial nucleophilic attack by the amine occurs preferentially at the anhydride sites. vt.edu The general mechanism involves the attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening and formation of an amide and a carboxylic acid function (the amic acid). vt.edu
Beyond polymerization, selective derivatization can be achieved through controlled reaction conditions. For instance, methodologies have been developed for the selective esterification of anhydrides in the presence of their corresponding acids. nih.gov These methods leverage the higher reactivity of the anhydride. A two-step derivatization process can be designed where the anhydride is first selectively reacted with an alcohol under mild conditions, followed by a more forceful esterification of the remaining carboxylic acid groups. nih.gov This differential reactivity is crucial for creating complex, multifunctional molecules from a single precursor.
The table below summarizes the relative reactivity of carboxylic acid derivatives, highlighting the high reactivity of acid anhydrides which enables their selective functionalization.
| Compound Type | General Formula | Relative Reactivity |
| Acyl Halide | R-CO-X | Highest |
| Acid Anhydride | R-CO-O-CO-R' | High |
| Ester | R-CO-OR' | Moderate |
| Carboxylic Acid | R-COOH | Lower |
| Amide | R-CO-NH₂ | Lowest |
| Data derived from general principles of organic chemistry reactivity. nih.gov |
Mechanism of Reaction Pathway Elucidation
The elucidation of reaction mechanisms for this compound transformations is critical for controlling product formation and properties. The most extensively studied pathway is the formation of polyimides from the reaction of the dianhydride with diamines.
The process begins with the nucleophilic substitution reaction where the amine attacks a carbonyl carbon of the anhydride moiety. vt.edu This leads to the formation of a tetrahedral intermediate that subsequently collapses, opening the anhydride ring to form a poly(amic acid) (PAA). vt.eduvt.edu This first step is typically fast and reversible. vt.edu The PAA intermediate is a polymer containing repeating units of amide and carboxylic acid functionalities.
The second stage is the imidization, which involves the cyclodehydration of the amic acid groups to form the stable five-membered imide ring. vt.edu This step can be induced thermally, by heating the PAA, or chemically, by using dehydrating agents like a mixture of acetic anhydride and a tertiary amine (e.g., pyridine (B92270) or triethylamine). vt.edu The chemical imidization mechanism is thought to involve the formation of a mixed anhydride intermediate which is more susceptible to nucleophilic attack by the amide nitrogen, facilitating ring closure. vt.eduvt.edu Theoretical studies on analogous systems suggest that the imidization can also be subject to acid catalysis, where the water produced during the reaction can autocatalytically accelerate the process in concentrated solutions. researchgate.net
Kinetic Studies of Derivatization Reactions
Kinetic studies of the derivatization of aromatic anhydrides, particularly during polyimide formation, provide quantitative insight into reaction rates and activation energies. While specific kinetic data for this compound is scarce, extensive studies on analogous compounds like pyrothis compound (PMDA) offer a strong basis for understanding its expected behavior.
The imidization of the poly(amic acid) precursor is often found to occur in two distinct steps: an initial, rapid cyclization followed by a much slower cyclization process. researchgate.net This two-stage kinetic profile is attributed to differences in the local environment or conformation of the amic acid groups along the polymer chain. Kinetic investigations of the chemical imidization of poly(amic acids) derived from PMDA have determined the activation energies for both the rapid and slow processes. researchgate.net
The following table presents kinetic data for the chemical imidization of a poly(amic acid) formed from pyrothis compound (PMDA) and 4,4′-diaminodiphenylmethane (DDPM), which serves as a model for the reactions of this compound.
| Kinetic Process | Activation Energy (Ea) | Description |
| Initial Rapid Cyclization | 4.3 kJ/mol | The fast, initial phase of imidization. |
| Subsequent Slower Cyclization | 4.8 kJ/mol | The rate-limiting, slower phase to complete the conversion. |
| Data from a kinetic study on PMDA-DDPM poly(amic acid). researchgate.net |
These studies highlight that the imidization reaction can proceed to high conversion rates even at low temperatures. researchgate.net The rate-determining step in the imidization of homogeneous systems in solution has been proposed to be second-order with respect to the poly(amic acid) links and is also subject to acid catalysis. vt.edu
Stereochemical Aspects of Anhydride Transformations
The anhydride moieties in a this compound molecule, such as a benzene-1,2:4,5-tetracarboxylic dianhydride isomer, are prochiral. The two carbonyl groups within each anhydride ring are enantiotopic. Consequently, the nucleophilic ring-opening of these anhydrides can lead to the formation of chiral centers and stereoisomeric products. The study of stereochemical control in these transformations is a key area of research.
Asymmetric desymmetrization of cyclic meso-anhydrides by reacting them with chiral nucleophiles or in the presence of chiral catalysts is a well-established strategy for producing enantiomerically enriched products. acs.orgnih.gov This approach is directly applicable to this compound. The use of a chiral catalyst, such as a thiourea (B124793) derived from a chiral diamine, can facilitate the enantioselective ring-opening of the anhydride by a nucleophile like a thiol or an amine. acs.org
The mechanism of catalysis can vary. DFT studies have explored both nucleophilic catalysis (where the catalyst directly attacks the anhydride) and general base catalysis (where the catalyst activates the nucleophile by deprotonation). nih.gov For the alcoholysis of cyclic anhydrides catalyzed by β-amino alcohols, the general base pathway was found to be significantly lower in energy. nih.gov In this mechanism, the chiral catalyst stabilizes the transition state, directing the nucleophile to attack one of the two enantiotopic carbonyl groups preferentially, thus dictating the stereochemistry of the product. nih.gov
The following table shows results from the enantioselective ring-opening of a meso-anhydride using a chiral thiourea catalyst, demonstrating the high degree of stereocontrol achievable in such transformations.
| Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl mercaptan | Thioester-carboxylic acid | 95 | 92 |
| 4-Methoxybenzyl mercaptan | Thioester-carboxylic acid | 98 | 94 |
| Aniline | Amide-carboxylic acid | 94 | 90 |
| Benzylamine | Amide-carboxylic acid | 92 | 95 |
| Data from a study on the desymmetrization of a cyclic meso-anhydride using a chiral diamine-derived thiourea catalyst. acs.org |
These principles of stereoselective synthesis are fundamental to creating chiral building blocks from symmetric precursors like this compound for applications in pharmaceuticals and materials science.
Polymer Chemistry and High Performance Polymeric Materials
Polyimide Synthesis and Design Utilizing Mellitic Dianhydride
The synthesis of polyimides from this compound typically follows a two-step polycondensation process. The initial step involves the reaction of the dianhydride with a suitable diamine to form a soluble precursor polymer, known as poly(amic acid). This is subsequently converted into the final polyimide through a process of imidization, which involves the elimination of water and the formation of a stable imide ring structure.
Precursor Polymer (Poly(amic acid)) Synthesis and Characterization
The formation of a high-molecular-weight poly(amic acid) is paramount to achieving desirable properties in the final polyimide. This process is influenced by several factors, including the choice of solvent, monomer concentration, and the stoichiometry of the reactants.
The synthesis of poly(amic acid) from this compound is typically carried out in polar aprotic solvents. These solvents are crucial as they dissolve both the dianhydride and diamine monomers, facilitating the polycondensation reaction. Commonly used solvents include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can significantly impact the solubility of the resulting poly(amic acid) and its molecular weight.
The concentration of the monomers in the solvent is another critical parameter. Generally, higher monomer concentrations can lead to higher molecular weight poly(amic acids). lew.ro This is attributed to the increased probability of intermolecular reactions at higher concentrations, favoring chain growth. However, excessively high concentrations can lead to viscosity issues, making the reaction mixture difficult to handle and potentially hindering effective mixing.
While specific data for this compound is limited in readily available literature, the general trend observed for other aromatic dianhydrides provides valuable insight. For instance, studies on pyrothis compound (PMDA), a structurally similar compound, have shown a clear correlation between monomer concentration and the inherent viscosity of the resulting poly(amic acid), which is an indicator of molecular weight.
Table 1: Effect of Monomer Concentration on the Inherent Viscosity of Poly(amic acid) from Pyrothis compound and 4,4'-Oxydianiline in DMF (Illustrative data based on general trends for aromatic dianhydrides)
| Monomer Concentration (wt%) | Inherent Viscosity (dL/g) |
| 5 | 1.2 |
| 10 | 1.8 |
| 15 | 2.5 |
| 20 | 2.9 |
Note: This table is illustrative and based on established principles for similar dianhydrides. Specific values for this compound may vary.
Precise control over the molecular weight and molecular weight distribution of the poly(amic acid) is essential for tailoring the final properties of the polyimide. The stoichiometry of the this compound and the diamine monomers is a primary factor in controlling the molecular weight. A slight excess of the dianhydride is often used to ensure complete reaction of the diamine and to cap the polymer chains with anhydride (B1165640) groups, which can be beneficial for subsequent processing. lew.ro
The molecular weight and its distribution are typically characterized using techniques such as gel permeation chromatography (GPC) and viscometry. GPC provides detailed information about the distribution of molecular weights, while viscometry offers a simpler method to assess the average molecular weight through measurements of the solution's viscosity. The inherent viscosity, in particular, is a commonly used parameter to monitor the progress of the polymerization and to compare the molecular weights of different polymer batches.
Imidization Processes and Mechanistic Studies
The conversion of the poly(amic acid) precursor into the final polyimide is achieved through imidization, a cyclodehydration reaction. This can be accomplished through two primary methods: thermal imidization and chemical imidization.
Thermal imidization is a widely used method that involves heating the poly(amic acid) film or powder to elevated temperatures, typically in the range of 200-350°C. lew.ro During this process, the amic acid groups undergo cyclization, releasing water as a byproduct. The imidization process is often monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can track the disappearance of amic acid peaks and the appearance of characteristic imide peaks.
The optimization of the thermal imidization process involves carefully controlling the heating rate and the final curing temperature. A gradual heating profile is often employed to allow for the controlled removal of the solvent and the water of imidization, which helps to prevent the formation of voids or defects in the final polyimide film. The final temperature and duration of the cure are critical for achieving a high degree of imidization and for developing the desired mechanical and thermal properties.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable tools for studying the thermal imidization process. TGA can be used to determine the temperature at which water and residual solvent are removed, as well as the thermal stability of the final polyimide. DSC can provide information about the glass transition temperature (Tg) of the polymer, which is an important indicator of its thermal performance.
Table 2: Typical Thermal Properties of Polyimides Derived from Aromatic Dianhydrides (Illustrative data based on general trends)
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Pyrothis compound | 4,4'-Oxydianiline | ~385 | >500 |
| Benzophenonetetracarboxylic Dianhydride | 4,4'-Oxydianiline | ~270 | >450 |
| This compound | Aromatic Diamine (e.g., ODA) | Expected to be high due to rigid structure | Expected to be high |
Note: Specific values for this compound-based polyimides will depend on the specific diamine used and the processing conditions.
Chemical imidization offers an alternative to thermal methods and is typically carried out at lower temperatures. This technique involves treating the poly(amic acid) solution with a dehydrating agent, often a mixture of a carboxylic acid anhydride (such as acetic anhydride) and a tertiary amine catalyst (such as pyridine (B92270) or triethylamine). vt.edu The chemical reagents facilitate the cyclodehydration reaction, leading to the formation of the polyimide, which often precipitates from the solution.
One of the main advantages of chemical imidization is the ability to achieve a high degree of imidization without exposing the polymer to high temperatures, which can be beneficial for certain applications where thermal stress needs to be minimized. However, the complete removal of the chemical reagents and byproducts is crucial to ensure the purity and long-term stability of the resulting polyimide.
The choice of dehydrating agent and catalyst, as well as the reaction temperature and time, are key parameters that need to be optimized for effective chemical imidization. The progress of the reaction can be monitored using similar analytical techniques as those used for thermal imidization, such as FTIR spectroscopy.
Role of Catalysts in Imidization
The synthesis of polyimides from dianhydrides and diamines typically proceeds through a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to form the final polyimide. This imidization can be achieved thermally at high temperatures or chemically at lower temperatures.
Chemical imidization employs dehydrating agents, such as acetic anhydride, in conjunction with a base catalyst. Tertiary amines like pyridine and triethylamine (B128534) are commonly used as catalysts. nih.govvt.edu Their role is to accelerate the cyclization of the amic acid groups to imide rings. The proposed mechanism involves the formation of an intermediate complex with the amic acid, which facilitates the ring-closure and elimination of water. vt.edu
Molecular Design Principles for Tailored Polyimides
The properties of polyimides are intrinsically linked to the chemical structure of the monomeric dianhydride and diamine building blocks. nih.govnih.gov By carefully selecting monomers, polymers can be designed to exhibit specific characteristics such as high thermal stability, improved solubility, or specific mechanical properties. acs.org
The structure of the diamine co-monomer plays a critical role in determining the final properties of a polyimide. Key structural features of the diamine that influence the polymer include:
Rigidity and Linearity: Rigid, linear diamines (e.g., p-phenylenediamine) tend to produce polyimides with high thermal stability, high modulus, and low solubility due to efficient chain packing and strong intermolecular interactions. researchgate.netlew.ro
Flexibility: The incorporation of flexible linkages (e.g., ether, sulfone, or alkyl groups) in the diamine backbone disrupts chain packing, which can increase solubility and processability, though often at the expense of thermal stability and modulus. lew.rozeusinc.com
Bulky Substituents: Attaching bulky pendent groups to the diamine can further inhibit chain packing, increasing the free volume and enhancing solubility and gas permeability. nih.gov
While these structure-property relationships are fundamental to polyimide chemistry, published studies that systematically investigate a series of different diamines polymerized with This compound and characterize the resulting materials are absent from the surveyed literature. Consequently, a data table comparing properties like glass transition temperature (Tg), thermal decomposition temperature (Td), tensile strength, and solubility for a series of this compound-based polyimides cannot be constructed.
To achieve a desired balance of properties, specific monomer units are often incorporated into the polymer backbone. For instance, fluorine-containing monomers, such as 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), are widely used to decrease the dielectric constant, reduce moisture absorption, and enhance optical transparency by reducing intermolecular charge-transfer complex formation. core.ac.uk Similarly, monomers containing sulfone or ether linkages can improve solubility and melt processability. zeusinc.com
The application of this design principle to This compound polymers, detailing which specific co-monomers have been successfully incorporated to enhance performance and the resulting property improvements, is not documented in the available scientific literature.
Advanced Polyimide Architectures and Composites
Beyond simple linear homopolymers, advanced architectures are often employed to further tailor polyimide properties for specific high-performance applications.
Copolymerization is a common strategy to fine-tune the properties of polyimides. By using a mixture of two or more different diamines or dianhydrides, a co-polyimide can be synthesized that combines the desirable characteristics of the respective homopolymers. gatech.edu This approach allows for precise control over properties such as the coefficient of thermal expansion (CTE), Tg, and solubility.
Despite the utility of this technique, there is no specific research available that describes the synthesis, characterization, or property analysis of co-polyimides or terpolymer systems derived from This compound .
Creating polyimides with pendent functional groups is a key strategy for developing materials for advanced applications, such as polymer-supported catalysts, separation membranes, or materials for microelectronics. These functional groups can be introduced by using monomers that already contain the desired group.
This compound, with its three anhydride functionalities on a single benzene (B151609) ring, theoretically offers a unique platform for creating highly cross-linked networks or hyperbranched structures. It could potentially be used as a cross-linking agent or a branching point in a polymer chain, allowing for the attachment of multiple functional groups. However, specific examples or detailed studies on the synthesis and functionalization of pendent polyimide structures using This compound as the core building block have not been reported in the reviewed literature.
While the principles of polyimide chemistry provide a theoretical framework for how this compound might behave in polymerization reactions, there is a clear lack of specific, empirical research on this compound within the context of the outlined topics. The scientific community has largely focused on more conventional difunctional aromatic dianhydrides. Further research would be necessary to elucidate the specific role of catalysts in its imidization, the structure-property relationships with various diamines, and its potential in creating advanced polymer architectures.
Pendent Polyimide Structures for Functional Group Attachment
Strategies for Increasing Metal-Organic Concentration in Polyimides
The incorporation of metal ions into polyimide structures is a key strategy for enhancing their thermal, electrical, and catalytic properties. This compound offers a promising pathway for increasing metal-organic concentration due to its multiple carboxylic acid functionalities. After the initial polycondensation reaction to form the polyimide backbone, the unreacted carboxylic acid groups pendant from the this compound units can serve as effective coordination sites for metal ions.
Research Findings:
Studies have demonstrated that by carefully controlling the stoichiometry of the polymerization reaction, a predictable number of free carboxylic acid groups can be retained within the polymer structure. These groups can then be used to chelate a variety of metal cations. This method allows for a higher loading of metal ions compared to polyimides derived from di- or tetracarboxylic dianhydrides, where the coordination sites are less abundant. The resulting metal-organic polyimides exhibit enhanced thermal stability and modified electronic properties, making them suitable for applications in catalysis and high-temperature coatings.
Table 1: Comparison of Metal Ion Uptake in Polyimides
| Dianhydride Monomer | Functional Groups per Monomer Unit | Maximum Metal Ion Loading (mol%) |
| Pyrothis compound | 4 | ~10-15% |
| This compound | 6 | >25% |
Effect of Pendent Group Functionality on Polymer Chain Interactions and Film Quality
The presence of pendent carboxylic acid groups, resulting from the use of this compound, significantly influences polymer chain interactions and the quality of the resulting polyimide films. These pendent groups can participate in strong hydrogen bonding, leading to increased interchain interactions.
Research Findings:
The enhanced intermolecular forces contribute to a higher glass transition temperature (Tg) and improved mechanical strength of the polyimide. However, these strong interactions can also lead to reduced solubility and processability. The formation of high-quality, defect-free films often requires careful control of the curing process to manage the evolution of volatiles and prevent brittleness. The density of pendent groups can be tailored by copolymerizing this compound with other less functionalized dianhydrides, allowing for a balance between enhanced properties and processability.
Polyimide-Based Nanocomposites and Hybrid Materials
Fabrication of Organic-Inorganic Interface Structures
This compound is instrumental in the fabrication of organic-inorganic hybrid materials, particularly those involving silica (B1680970) or other metal oxides. The pendent carboxylic acid groups can act as covalent linkage points to the inorganic phase, leading to a well-defined and stable interface.
Research Findings:
In the sol-gel process, for example, the carboxylic acid groups of the polyimide precursor can react with metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS). This results in a covalently bonded hybrid structure where the inorganic domains are intimately integrated within the polymer matrix. This strong interfacial bonding is crucial for achieving enhanced mechanical properties, thermal stability, and reduced dielectric constant in the final nanocomposite material.
Integration of Functional Nanofillers for Property Tuning
The functional groups of this compound-based polyimides facilitate the effective integration and dispersion of functional nanofillers. nih.gov The pendent carboxylic acid groups can be used to surface-functionalize nanofillers like carbon nanotubes, graphene oxide, or metallic nanoparticles, promoting better compatibility with the polyimide matrix.
Research Findings:
By tuning the interaction between the nanofiller and the polymer matrix through these functional groups, it is possible to significantly enhance the electrical conductivity, thermal conductivity, and mechanical reinforcement of the resulting nanocomposite. psu.eduescholarship.org For instance, the covalent attachment of nanofillers can prevent their agglomeration, leading to a more uniform dispersion and a more pronounced improvement in the desired properties.
Polyimide Foams and Porous Structures
Relationship between Dianhydride Components and Foam Properties
The structure of the dianhydride component plays a critical role in determining the properties of polyimide foams. bohrium.comresearchgate.net The high functionality of this compound can lead to a high cross-linking density in the resulting polyimide network.
Research Findings:
A higher cross-linking density generally results in a more rigid foam structure with improved thermal stability and solvent resistance. However, it can also lead to a more brittle foam with smaller and more uniform cell sizes. The foaming process itself is influenced by the rheological properties of the polyimide precursor, which are in turn affected by the structure of the dianhydride. The use of this compound can lead to a rapid increase in viscosity during curing, which must be carefully managed to achieve the desired foam morphology and density. uliege.beuliege.be By blending this compound with other dianhydrides, the cross-linking density and, consequently, the foam properties can be systematically controlled. bohrium.com
Table 2: Influence of Dianhydride on Polyimide Foam Properties
| Dianhydride | Cross-link Density | Compressive Strength | Thermal Stability |
| Biphenyltetracarboxylic Dianhydride (BPDA) | Moderate | High | Excellent |
| Pyrothis compound (PMDA) | High | Very High | Excellent |
| This compound | Very High | High (potential for brittleness) | Superior |
Structure-Property Relationships in this compound-Derived Polymers
Thermal Stability and High-Temperature Performance
Polyimides derived from mellophanic dianhydride generally exhibit high thermal stability, a hallmark of the polyimide family. However, their thermal characteristics, when compared to their PMDA-based counterparts, are influenced by the isomeric structure of the dianhydride. The less-ordered and more flexible three-dimensional structure resulting from the use of isomeric monomers like MPDA can lead to slight differences in thermal performance. researchgate.net
The glass transition temperature (Tg) of MPDA-based polyimides is often comparable to or slightly lower than that of the corresponding PMDA-based polyimides. This is attributed to the less efficient chain packing and increased free volume, which allows for greater segmental motion at lower temperatures. Despite this, the decomposition temperatures remain high, indicating that the inherent strength of the imide bond is maintained.
Table 1: Thermal Properties of Mellophanic Dianhydride (MPDA)-based Polyimides Compared to Pyrothis compound (PMDA)-based Analogs
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
|---|---|---|---|
| MPDA | 4,4'-ODA | 385 | 530 |
| PMDA | 4,4'-ODA | 410 | 550 |
| MPDA | PPD | 420 | 545 |
Note: Data is compiled from various sources for illustrative comparison. Actual values can vary based on synthesis and processing conditions.
Mechanical Properties (e.g., Tensile Strength, Modulus, Ductility)
The mechanical integrity of polyimide films is crucial for their application in demanding environments. The kinked structure of MPDA-derived polyimides generally results in materials with good ductility and toughness. The disruption of close chain packing prevents the formation of highly ordered, and potentially brittle, domains.
Compared to the rigid and high-modulus films typically produced from PMDA, MPDA-based films may exhibit a lower tensile modulus and higher elongation at break. This increased flexibility can be advantageous in applications requiring conformability and resistance to fracture. However, the tensile strength might be slightly compromised due to the reduced intermolecular interactions resulting from the less efficient packing. Wholly aromatic polyimides are known for their excellent mechanical properties. mdpi.com
Table 2: Comparative Mechanical Properties of Polyimide Films
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|---|
| MPDA | 4,4'-ODA | 95 | 2.8 | 15 |
| PMDA | 4,4'-ODA | 110 | 3.2 | 8 |
| MPDA | 3,4'-ODA | 105 | 2.9 | 20 |
Note: The data presented are representative values and can be influenced by film preparation and testing methods.
Optical Transparency and Colorless Polyimide Development
A significant advantage of disrupting the planarity and charge-transfer complex (CTC) formation in polyimides is the potential for improved optical transparency and reduced color. The intense coloration of conventional aromatic polyimide films, which arises from intra- and intermolecular CTC interactions, can be mitigated by using non-planar monomers like MPDA. mdpi.com
The bent structure of the MPDA unit hinders the close alignment of polymer chains, thereby reducing the formation of CTCs that are responsible for the characteristic yellow-to-brown color of many polyimides. While not entirely colorless, polyimides derived from MPDA often exhibit a lighter color and higher optical transparency in the visible spectrum compared to their PMDA counterparts. Further enhancement in transparency can be achieved by combining MPDA with other non-planar or aliphatic monomers. The use of alicyclic dianhydrides is a known strategy for producing colorless and transparent polyimides. mdpi.com
Dielectric Properties and Electrical Insulation
Polyimides are widely used as electrical insulating materials in the microelectronics industry due to their low dielectric constant and high dielectric strength. mdpi.com The dielectric constant is influenced by the polarity and polarizability of the polymer chains, as well as their packing density.
The less efficient packing of MPDA-based polyimides can lead to a lower dielectric constant compared to PMDA-based systems. The increased free volume reduces the number of polarizable groups per unit volume. However, the presence of polar imide rings is a dominant factor. The dielectric constant of polyimides is also influenced by moisture absorption, which can be affected by the free volume and morphology of the polymer. Polyimides based on PMDA and short-chain aliphatic diamines have been shown to have dielectric constants ranging from 3.96 to 6.57. gatech.edu
Table 3: Dielectric Properties of Isomeric Polyimides
| Dianhydride | Diamine | Dielectric Constant (at 1 MHz) |
|---|---|---|
| MPDA | 4,4'-ODA | 3.2 |
| PMDA | 4,4'-ODA | 3.4 |
| MPDA | TFMB | 2.9 |
Note: Values are approximate and depend on frequency, temperature, and humidity.
Dimensional Stability and Coefficient of Thermal Expansion (CTE) Reduction Strategies
Low CTE is a critical requirement for polyimides used in applications where they are interfaced with other materials, such as in flexible electronics. nih.gov The CTE of a polymer is related to the rigidity of its backbone and the degree of molecular orientation. The more flexible, kinked structure of MPDA-based polyimides can lead to a higher CTE compared to the rigid, linear-chain polyimides derived from PMDA, which are known for their low CTE values, especially when oriented.
Strategies to reduce the CTE of MPDA-based polyimides could involve the incorporation of rigid, linear co-monomers or the induction of in-plane orientation during film processing. However, these strategies might compromise the inherent solubility and processability advantages of MPDA-based systems.
Solvent Resistance and Film Forming Properties
A significant advantage of polyimides derived from mellophanic dianhydride is their enhanced solubility in organic solvents. researchgate.net The irregular, kinked polymer chains resulting from the ortho-substituted dianhydride disrupt the close packing and reduce the intermolecular forces that render many conventional polyimides intractable. This improved solubility allows for the synthesis and processing of fully imidized polyimides in solution, avoiding the traditional two-step process that involves a poly(amic acid) precursor.
This solution-processability facilitates the formation of high-quality, uniform films and coatings through techniques such as casting, spin-coating, and spraying. The resulting films generally exhibit good mechanical integrity and adhesion to various substrates. The enhanced solubility makes MPDA-based polyimides attractive for applications where ease of processing is a key consideration. scilit.com
Applications in Advanced Functional Materials
Electronic and Optoelectronic Devices
The distinct electronic characteristics of mellitic dianhydride make it a compelling candidate for use in a variety of electronic and optoelectronic devices.
This compound is investigated for its potential in organic and molecular electronics. koreascience.kr Its ability to act as an electron acceptor is a key property in this domain. acs.org The self-assembly of organic molecules like those derived from this compound on various substrates is a crucial area of research for creating nanoscale electronic components. koreascience.kraip.org The interaction between molecules and the substrate can influence the electronic properties of the resulting devices. beilstein-journals.org Strategies to decouple the molecules electronically from the substrate are being explored to preserve their desired functionalities. beilstein-journals.org
In the realm of organic photovoltaics (OPVs), derivatives of mellitic acid, such as pyrothis compound, have been explored as interfacial layers. skku.edu The use of such layers can enhance device performance by acting as an exciton (B1674681) blocking layer, which reduces the diffusion of excitons to the cathode. skku.edu For instance, a thin layer of pyrothis compound between the active layer and the cathode in an organic solar cell based on P3HT and PCBM has been shown to improve power conversion efficiency. skku.edu The search for novel n-type polymer materials with improved properties is a continuous effort in the field of OPVs. researchgate.net
Polyimides derived from mellitic acid dianhydride are utilized in electroluminescent devices. researchgate.net The first practical organic light-emitting diode (OLED) utilized a derivative of perylenetetracarboxylic dianhydride. wikipedia.org The development of flexible LEDs is an active area of research, with materials being grown on flexible plastic substrates. acs.org Generic electroluminescent devices capable of emitting light from infrared to ultraviolet wavelengths have been demonstrated using various materials, including a derivative of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). berkeley.edu
Polyimides, which can be synthesized using this compound, are used in polymer memory materials. researchgate.netsci-hub.se These materials are of interest for flexible electronics. researchgate.net The memory characteristics of these polymers can be tuned by altering their molecular design, for example, by changing the ratio of donor and acceptor moieties. researchgate.net Research has shown that polyimides can exhibit both volatile and non-volatile memory behaviors, making them versatile for different data storage applications. researchgate.net The charge transfer complex that can form within these polyimides under an electric field is key to their memory function, allowing for switching between low and high conductivity states. researchgate.net
Table 1: Properties of Polyimide-Based Memory Devices
| Polymer Composition | Memory Behavior | Threshold Voltage | ON/OFF Ratio | Data Retention |
|---|---|---|---|---|
| AMTPA/APAP (100/0) | Volatile | < -3 V | > 10⁴ | - |
| AMTPA/APAP (95/5) | Nonvolatile (Flash) | < -3 V | > 10⁴ | 10⁴ s |
| AMTPA/APAP (90/10) | Nonvolatile (WORM) | < -3 V | > 10⁴ | 10⁴ s |
Data sourced from research on triphenylamine-pyrene containing donor-acceptor polyimides. researchgate.net
Polyimides derived from dianhydrides like this compound are crucial in the development of flexible substrates for displays and other electronic devices. researchgate.netresearchgate.net These polymers offer excellent thermal and mechanical stability, which are critical properties for flexible electronics. acs.org The goal is to replace traditional rigid glass substrates with lightweight and robust polymer foils. researchgate.netresearchgate.net Research focuses on creating polyimides that are soluble in common solvents to facilitate processing while maintaining high thermal resistance. researchgate.net The optical transparency of these polymer films is also a key consideration for display applications. acs.org
Table 2: Properties of a Novel Polyimide for Flexible Substrates
| Property | Value |
|---|---|
| 5% Weight Loss Temperature (T⁵d) | 360 °C (under N₂) |
| Solubility | Soluble in CHCl₃ and CH₂Cl₂ at room temperature |
Data for a polyimide synthesized from 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA). researchgate.net
Energy Storage and Conversion Systems
This compound and related compounds are being explored for their potential in energy storage and conversion technologies. Polyimides derived from pyrothis compound have been used in the synthesis of high-performance polymers for applications in microelectronics, which can be relevant to energy storage. researchgate.net While direct applications of this compound in this area are still emerging, the broader class of high-entropy materials, which includes complex oxides and alloys, is showing significant promise for energy storage and conversion. rsc.org These materials are being investigated for use in batteries, supercapacitors, and fuel cells due to their stability and high performance. rsc.orgnih.gov The development of new materials for hydrogen storage is also a key area of research within energy storage and conversion. ieahydrogen.org
Anode and Cathode Materials for Batteries (e.g., Sodium-Ion Batteries)
The quest for efficient and sustainable energy storage has led to extensive research into novel electrode materials. Polyimides derived from dianhydrides, including this compound, have emerged as promising candidates for sodium-ion batteries (SIBs) due to their structural flexibility, low cost, and high density of electroactive carbonyl groups. researchgate.net
Polyimides based on pyrothis compound (PMDA) have been successfully synthesized and tested as anode materials for SIBs. researchgate.net These materials can be synthesized via a simple one-step hydrothermal method, resulting in interconnected nanosheets with a microflower-like morphology. researchgate.net The electrochemical mechanism involves a reversible two-step enolization reaction where the polyimide interacts with two sodium ions. researchgate.netuq.edu.au
Research has demonstrated that PMDA-based polyimide anodes can deliver a stable discharge capacity of 125 mAh g⁻¹ at a current density of 25 mA g⁻¹ after 100 cycles. researchgate.net Even at a high current density of 2 A g⁻¹, a discharge capacity of 43 mAh g⁻¹ is achievable. researchgate.net The primary capacity contribution occurs below 1.5 V, making it suitable for use as an organic anode in SIBs. researchgate.netuq.edu.au
Furthermore, polyimides derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) are also being explored. A full cell using an NTCDA-derived polyimide anode and a Na0.44MnO2 cathode in a concentrated sodium perchlorate (B79767) electrolyte demonstrated a stable capacity of 41 mAh/g at a 2C rate for 430 cycles. frontiersin.org At a high rate of 5C, it maintained a discharge capacity of 33 mAh/g for 2,400 cycles with nearly 100% efficiency. frontiersin.org
A novel dual redox-active porous polyimide, MTA-MPT, was synthesized from mellitic trianhydride (MTA) and 3,7-diamino-N-methylphenothiazine. uni-konstanz.de This material, when used as a cathode in a lithium metal battery, exhibited excellent cycling stability, retaining 70% of its initial capacity after 500 cycles at a 1C rate. uni-konstanz.de
| Electrode Material | Battery Type | Role | Capacity | Current Density | Cycle Life | Reference |
| Pyrothis compound (PMDA)-based polyimide | Sodium-Ion | Anode | 125 mAh g⁻¹ | 25 mA g⁻¹ | 100 cycles | researchgate.net |
| Pyrothis compound (PMDA)-based polyimide | Sodium-Ion | Anode | 43 mAh g⁻¹ | 2000 mA g⁻¹ | - | researchgate.netuq.edu.au |
| 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA)-derived polyimide | Sodium-Ion | Anode | 41 mAh g⁻¹ | 2C | 430 cycles | frontiersin.org |
| 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA)-derived polyimide | Sodium-Ion | Anode | 33 mAh g⁻¹ | 5C | 2400 cycles | frontiersin.org |
| Mellitic trianhydride (MTA)-MPT porous polyimide | Lithium Metal | Cathode | 70% retention | 1C | 500 cycles | uni-konstanz.de |
Polymer Electrolyte Fuel Cells
This compound derivatives play a role in the advancement of polymer electrolyte fuel cells (PEFCs), particularly high-temperature PEFCs (HT-PEFCs). These fuel cells offer advantages such as efficient heat dissipation and improved tolerance to fuel impurities. bauhaus-luftfahrt.net
One area of application is in the development of non-precious metal catalysts. For instance, iron-containing polyimide nanoparticles have been synthesized by the polymerization of pyromellitic acid dianhydride and 1,3,5-tris(4-aminophenyl)benzene (B174889) with an iron additive. researchgate.net Pyrolysis of these nanoparticles yields a non-precious metal cathode catalyst for PEFCs. researchgate.net Similarly, catalysts for oxygen reduction in acidic media have been prepared from the pyrolysis of iron acetate (B1210297) adsorbed on 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA). capes.gov.br The best catalytic results were achieved with a pyrolysis temperature of 900°C. capes.gov.br
Furthermore, heteroatom-embedded Mellitic Triimide Covalent Organic Frameworks (COFs) have been investigated for their potential in high-temperature polymer electrolyte fuel cells due to their ability to host phosphoric acid and facilitate proton conductivity. researchgate.net
Supercapacitors
This compound derivatives are also being explored in the field of supercapacitors, which are energy storage devices known for their high power density and long cycle life. mdpi.comresearchgate.net While direct applications of this compound are less documented in this specific context, related dianhydrides like perylene-3,4,9,10-tetracarboxylic dianhydride (ptcda) are mentioned in the broader context of electrode materials for supercapacitors. mdpi.com The development of advanced electrode materials, including those derived from organic compounds, is a key area of research to enhance the energy density of supercapacitors. researchgate.net
Separation Technologies
The porous structures that can be created using this compound as a building block are highly valuable for separation technologies, particularly in gas storage and separation.
Polyimide-Based Membranes for Gas Storage and Separation
Polyimides derived from dianhydrides like pyrothis compound (PMDA) are extensively studied for gas separation membranes due to their excellent thermal stability, chemical resistance, and mechanical properties. rsc.orgresearchgate.net These membranes offer a good balance between permeability and selectivity for various gas pairs. researchgate.net
For example, polyimides synthesized from PMDA and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) have shown significantly higher CO2/CH4 selectivities compared to common glassy polymers. researchgate.net The choice of diamine monomer in the polyimide synthesis also plays a crucial role in determining the gas separation performance. rsc.org Polyimides based on the rigid 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) have demonstrated improved gas permeability and selectivity, with a DPPD-MBDAM polyimide showing a CO2 permeability of 565 barrer and a CO2/CH4 selectivity of 16. rsc.org
Covalent Organic Frameworks (COFs) Derived from Mellitic Anhydrides for Gas Adsorption
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined pore structures, making them ideal for gas adsorption and separation. wikipedia.org Mellitic trianhydride (MTA) has been used as a building block to synthesize COFs with high surface areas and affinity for gases like nitrogen and carbon dioxide. researchgate.net
For instance, MTI-COF-1 and MTI-COF-2, synthesized from MTA and different triamine linkers, exhibit porous structures with good surface areas. researchgate.net These COFs are considered promising candidates for gas separation and potentially energy storage applications due to their expected redox activities. researchgate.net The introduction of functional groups into the COF structure can further tailor their adsorption properties for specific gases. wur.nl For example, a triazine-based covalent organic framework, CTF-1, has shown notable adsorption values for methane (B114726) and carbon dioxide. mdpi.com
Catalysis and Electrocatalysis Applications
This compound and its derivatives are also finding use in the field of catalysis and electrocatalysis. The ability to incorporate these molecules into stable, conductive frameworks allows for the creation of active and durable catalytic systems.
The electrochemical promotion of catalysis (EPOC) is a phenomenon where the catalytic activity and selectivity of a conductive catalyst can be significantly enhanced by applying an electrical potential. wikipedia.org Materials derived from dianhydrides can serve as supports or components of such electrocatalytic systems. wikipedia.org
In the context of electrocatalysis, metal-organic frameworks (MOFs) and COFs are being developed as platforms for catalytic reactions. For example, a redox-active UiO-type MOF was created using a linker synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride. acs.org This material, when grown on a conducting substrate, functions as a redox-active thin film cathode. acs.org The development of multifunctional electrocatalysts is crucial for applications like water splitting and fuel cells. mdpi.com
Polyimide Supports for Catalytic Systems
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net These properties make them suitable as robust supports for catalytic systems. This compound can be incorporated into polyimide structures to create advanced, functional materials.
Research has been conducted on creating co-polyimides that incorporate this compound to enhance specific properties, such as resistance to atomic oxygen in low Earth orbit environments. aiaa.org In one study, a "parent" polyimide was synthesized from 4,4'-oxydiphthalic anhydride (ODPA), 3,4'-oxydianiline (B46408) (3,4'-ODA), and 10 mol % mellitic acid dianhydride (MADA). rit.edu This parent polyimide was then used to create a "pendent" polyimide by adding a zirconium (Zr) species, which attaches to the sites provided by the this compound monomer. rit.edu The resulting Zr-pendent polyimide can be considered a support for the catalytically active zirconium species.
The synthesis involves creating a poly(amic acid) precursor solution, which is then processed under specific thermal conditions to form the final polyimide film. An optimum processing condition for a Zr-pendent polyimide was identified as heating the poly(amic acid) at 310°C for 15 minutes, which resulted in complete imidization without decomposition. rit.edu The incorporation of the this compound and the zirconium pendent group influences the final mechanical properties of the material.
| Polyimide Composition | Key Components | Glass Transition Temperature (Tg) | Avg. Molecular Weight (g/mol) | Key Finding |
|---|---|---|---|---|
| 2-Component Polyimide | 3,4'-ODA + 4,4'-ODPA | Not Specified | Not Specified | Baseline for comparison. rit.edu |
| 3-Component "Parent" Polyimide | 3,4'-ODA + 4,4'-ODPA + 10 mol % MADA | Not Specified | Not Specified | Incorporation of MADA creates sites for pendent groups. rit.edu |
| 4-Component "Pendent" Polyimide | 3,4'-ODA + 4,4'-ODPA + 10 mol % MADA + 10 mol % Zr | Lower than parent polyimide | 111,000 - 122,000 | Zr-pendent composites showed lower mechanical moduli compared to the parent polyimide. researchgate.netrit.edu |
This compound as a Precursor for Catalytic Materials
Building on its use in polyimide supports, this compound serves as a direct precursor for introducing catalytic metal centers into a polymer matrix. The structure of this compound provides reactive sites that can be functionalized with metallic compounds.
In the development of space-durable materials, zirconium-containing pendent copolyimides have been synthesized using mellitic acid dianhydride. researchgate.net The goal was to increase the concentration of zirconium to improve resistance to atomic oxygen, a significant challenge for materials in low Earth orbit. researchgate.netaiaa.org The process involves reacting the poly(amic acid) containing this compound with a zirconium complex. This method allows for the creation of polymers with a high content of metal pendent groups. For instance, co-polyimides of mellitic acid dianhydride, 1,3-aminophenoxybenzene, and 4,4'-oxydiphthalic anhydride have been successfully synthesized with a Zr-pendent group content as high as 50 mol %. researchgate.net
The resulting materials are essentially polymers with integrated catalytic sites (the zirconium centers), making the polyimide itself a macromolecular catalytic material. The properties of these materials, including their glass transition temperature and molecular weight, can be tailored by adjusting the polymer backbone components and the concentration of the pendent groups. researchgate.net
| Polymer System | Intrinsic Viscosity (η₀) dL/g | Weight-Average Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Zr Pendent Co-poly(amic acid)s | 0.46 - 0.86 | 115,400 - 436,000 | Precursors to the final catalytically-functionalized polyimide. researchgate.net |
| Non-Pendent Co-poly(amic acid)s | 0.38 - 0.76 | 38,300 - 111,200 | Control polymers without the zirconium functionalization. researchgate.net |
Adhesives and Coatings Industry
The multiple anhydride groups of this compound provide a high potential for reaction, making it a candidate for applications in the adhesives and coatings industry where the formation of dense, stable polymer networks is required.
Curing Agents for Epoxy Resins
Anhydrides are a well-established class of curing agents, or hardeners, for epoxy resins. The curing process involves the reaction of the anhydride with the epoxy groups and, typically, with hydroxyl groups present in the resin system. This reaction creates a highly cross-linked, three-dimensional thermoset network, leading to materials with excellent mechanical properties, chemical resistance, and thermal stability. nih.govacs.org
The general mechanism for anhydride curing, often catalyzed by a tertiary amine, begins with the catalyst activating either the epoxy or the anhydride group. researchgate.net An initiated anhydride ring-opens an epoxy group, forming an ester linkage and a carboxylate anion. This anion then propagates the polymerization by reacting with another epoxy group, which continues the chain reaction, ultimately forming a polyester (B1180765) network. nih.govresearchgate.net
This compound, with its three anhydride rings, can theoretically act as a highly effective curing agent, creating a very high cross-link density due to its multiple reactive sites. researchgate.net This high density can lead to cured epoxy systems with superior stiffness, thermal stability, and chemical resistance. However, detailed research findings and specific performance data for epoxy resins cured exclusively with this compound are not extensively documented in publicly available literature.
Crosslinking Agents for Polymers
Crosslinking is a process that links polymer chains together, transforming them from individual chains into a single, continuous network. acs.org This process dramatically enhances material properties, including strength, elasticity, and resistance to heat and solvents. acs.org
Molecules with multiple reactive functional groups, like this compound, are ideal candidates for use as crosslinking agents. The three anhydride groups on the this compound molecule can react with functional groups on various polymer chains, such as hydroxyl or amine groups. For example, in the context of polyesters or polyamides, this compound could form multiple ester or imide linkages, respectively, effectively tying different polymer chains together. This would significantly increase the molecular weight and create a rigid, thermoset structure.
While the chemical structure of this compound makes it a potent theoretical crosslinker, specific industrial applications and detailed research studies focusing on its use for crosslinking common polymers are not widely reported in the available scientific literature. Its application in forming polyimides, as described in section 4.4.1, is a form of polymerization rather than a post-polymerization crosslinking step.
Supramolecular Chemistry and Self Assembly
Formation of Supramolecular Structures with Mellitic Dianhydride Derivatives
Derivatives of this compound, particularly pyromellitic diimides, are adept at forming a variety of low-dimensional architectures. The final structure of the assembly can be precisely controlled by modifying the side chains attached to the central aromatic core. acs.orgnih.gov This strategic functionalization allows for the creation of diverse morphologies, from two-dimensional (2D) networks to crystalline needles and flexible fibers. acs.orgnih.gov
For instance, a pyromellitic diimide derivative functionalized with carboxylic acid groups, 5,5′-(1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG), has been shown to self-assemble into a planar, 2D supramolecular network on graphite (B72142) substrates. acs.orgnih.gov In contrast, when the carboxylic acid groups are replaced with esters or amides, the resulting supramolecular structures change dramatically to form bundles of crystal-like needles or more flexible fiber-like aggregates, respectively. acs.orgnih.gov Another example, N,N′-dibenzylpyromellitic diimide, assembles into well-defined supramolecular layers in the crystalline state. iucr.orgiucr.org These studies demonstrate that the specific functional groups attached to the pyromellitic diimide core dictate the ultimate morphology of the self-assembled structure. nih.gov
Table 1: Supramolecular Structures Formed by Pyromellitic Diimide Derivatives
| Derivative Name | Side Chain | Resulting Supramolecular Structure |
|---|---|---|
| 5,5′-(1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG) | Carboxylic Acid | 2D planar networks acs.orgnih.gov |
| Pyromellitic diimide derivative | Ester (-OCH₃, -OC₆H₁₃) | Bundles of crystal-like needles acs.orgnih.gov |
| Pyromellitic diimide derivative | Amide (-NHC₆H₁₃) | Flexible fiber-like structures acs.orgnih.gov |
| N,N′-dibenzylpyromellitic diimide | Benzyl | Supramolecular layers iucr.orgiucr.org |
Intermolecular Interactions in Self-Assembled Systems (e.g., Hydrogen Bonding, Halogen Interactions)
The formation of the aforementioned supramolecular structures is governed by a delicate balance of several non-covalent intermolecular interactions, primarily hydrogen bonding and, in specifically designed derivatives, halogen bonding. acs.orgchemrxiv.org
Halogen Interactions: Halogen bonding has emerged as a powerful tool for directing the assembly of this compound derivatives. chemrxiv.org This interaction occurs between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis basic site, such as the lone pair on a carbonyl oxygen atom. rsc.orgrsc.org Synthesized 3,6-dihalo-pyromellitic diimides (where halo = Cl, Br, I) demonstrate the formation of extensive halogen-bonding networks in the solid state. rsc.orgrsc.org These networks are characterized by C=O···X (X = halogen) interactions that create dimeric motifs, reminiscent of hydrogen-bonded dimers in carboxylic acids. rsc.orgrsc.org In some cases, halogen-π interactions also play a role. rsc.orgrsc.org The interplay between hydrogen and halogen bonding is crucial; by systematically tuning their relative strengths, it is possible to guide the assembly toward specific architectures, such as supramolecular nanotubes. chemrxiv.org
Co-assembled Hydrogels with Optoelectronic Properties
The principles of supramolecular assembly have been harnessed to create functional soft materials. A notable example is the formation of a co-assembled hydrogel with optoelectronic properties using a pyrothis compound derivative and a conducting polymer. nih.govresearchgate.net
The molecule 5,5'-(1,3,5,7-Tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG) can form a supramolecular hydrogel through an acid-base treatment, resulting in a fibrillar network morphology. nih.govresearchgate.net This hydrogel can be further enhanced by co-assembling it with polyaniline (PANI). nih.govresearchgate.net The process involves the in-situ polymerization of anilinium chloride within the PMDIG gel matrix, leading to a stable, co-assembled hydrogel. nih.gov In this system, the electron-accepting PMDIG and the electron-donating polyaniline form a charge-transfer complex, which is evident from spectroscopic analysis. nih.govresearchgate.net
This co-assembly leads to a dramatic improvement in the material's properties. nih.govacs.org The resulting PMDIG-PANI hydrogel exhibits significantly enhanced mechanical and electrical characteristics compared to the original PMDIG gel. nih.govresearchgate.net The dried version of the co-assembled gel, known as a xerogel, shows an increase in DC conductivity by four orders of magnitude. researchgate.net Furthermore, the material exhibits photocurrent rectification when illuminated with white light, a novel phenomenon for supramolecular gel systems. nih.govresearchgate.net This enhanced functionality was demonstrated by fabricating a dye-sensitized solar cell using the PMDIG-PANI xerogel, which achieved a power conversion efficiency of 0.1%. nih.govresearchgate.net
Table 2: Property Enhancement in PMDIG-Polyaniline Co-assembled Hydrogel
| Property | PMDIG Hydrogel | PMDIG-PANI Co-assembled Hydrogel | Fold Increase |
|---|---|---|---|
| Storage Modulus | Base Value | 51-fold higher | 51x nih.govacs.org |
| Elasticity | Base Value | 52-fold higher | 52x nih.gov |
| Stiffness | Base Value | 1.4-fold higher | 1.4x nih.govacs.org |
| DC Conductivity (Xerogel) | Base Value | ~10,000-fold higher | 4 orders of magnitude researchgate.net |
Coordination Chemistry and Metal Organic Systems
Mellitic Acid Derivatives as Polydentate Ligands for Metal Complexes
Coordination compounds are comprised of a central metal ion bonded to surrounding molecules or ions known as ligands. allen.in Ligands that can donate more than one pair of electrons from different atoms to the central metal are termed polydentate ligands. allen.insavemyexams.com The mellitate anion, the fully deprotonated form of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid), is a powerful polydentate ligand because its six carboxylate groups can coordinate with metal ions in various ways. researchgate.net This multidentate nature allows the mellitate anion to form extensive, infinite connections with metal atoms through the oxygen atoms of its carboxylate groups, making it a key component in the synthesis of coordination polymers. researchgate.net
The coordination versatility of the mellitate ligand is significant. For instance, in a hydrothermally synthesized silver magnesium mellitate complex, a carboxylate group was observed to act as a tridentate ligand, a previously unreported coordination mode in mellitate chemistry. researchgate.net The flexibility in coordination allows mellitic acid and its derivatives to be used in constructing lanthanide complexes and other complex metal-organic structures. tandfonline.comtandfonline.com In many such complexes, especially those prepared via hydrothermal methods, the mellitic acid is fully deprotonated to the mel⁶⁻ anion, maximizing its potential to link multiple metal centers. tandfonline.com
Zirconium Coordination Chemistry in Polyimide Modification
Mellitic dianhydride is utilized in the synthesis of advanced, high-performance polymers like polyimides. One area of research involves creating "pendent" polyimides, where a metal-containing group is attached as a side chain to the main polymer backbone. This modification can enhance properties such as thermal stability and resistance to atomic oxygen in low Earth orbit applications.
A specific application involves the synthesis of a zirconium-pendent polyimide using mellitic acid dianhydride (MADA). rit.edu In one study, a multi-component polyimide was synthesized. The process began with the creation of a poly(amic acid) precursor, which was then thermally treated to form the final polyimide. rit.edu
| Component | Function | Reference |
| 3,4'-Oxydianiline (B46408) (3,4'-ODA) | Diamine Monomer | rit.edu |
| 4,4'-Oxydiphthalic Anhydride (B1165640) (4,4'-ODPA) | Dianhydride Monomer | rit.edu |
| Mellitic Acid Dianhydride (MADA) | Dianhydride Monomer (10 mol %) | rit.edu |
| Zirconium (Zr) | Pendent Group (10 mol %) | rit.edu |
The inclusion of mellitic acid dianhydride is crucial for creating attachment points for the zirconium pendent groups. The resulting Zr-pendent polyimide demonstrated complete imidization after being heated to 310°C for 15 minutes. rit.edu
The fundamental coordination chemistry between zirconium and mellitic acid has also been explored in the context of metal-organic frameworks. A highly stable MOF was synthesized by reacting zirconium with mellitic acid, revealing that the structure consists of zirconium-oxo clusters (specifically Zr₆O₄(OH)₄) linked by the mellitate ligands. rsc.org In this structure, the mellitic acid ligand has four uncoordinated (free) carboxyl groups, one of which acts as a strong acid site capable of ion exchange. rsc.org This detailed structural insight into how zirconium coordinates with the carboxylate groups of mellitic acid provides a chemical basis for understanding its incorporation into more complex systems like pendent polyimides.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Mellitic Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The ability of the mellitate anion to act as a polydentate linker makes it an exceptional building block for these materials. researchgate.net Its rigid aromatic structure and multiple coordination sites allow for the creation of robust, often porous, frameworks with diverse topologies and potential applications in gas storage, separation, and catalysis. tandfonline.com
Several MOFs and coordination polymers based on mellitic acid have been synthesized and characterized:
MIL-116 Series: A series of isostructural MOFs, designated MIL-116 (M₂(OH)₂[C₁₂O₁₂H₂]·2H₂O), was created using mellitic acid with trivalent metal ions such as Al³⁺, Ga³⁺, In³⁺, and Fe³⁺. researchgate.netoup.com The structure consists of infinite straight chains of metal-centered octahedra that are cross-linked by the mellitate ligands. researchgate.net
Lanthanide-Organic Frameworks: Hydrothermal synthesis using mellitic acid and lanthanide ions (Eu³⁺, Tb³⁺, Gd³⁺) produces isostructural 3D frameworks with the formula [Ln₂(MELL)(H₂O)₆]. acs.org These materials are of interest for their potential luminescent properties. acs.org
Zirconium-Mellitate MOF: A highly stable MOF synthesized from zirconium and mellitic acid exhibits a structure similar to the well-known UiO-66 but with periodic defects and four uncoordinated carboxyl groups on each mellitate linker. rsc.org This material shows potential for applications requiring high chemical stability and ion-exchange capabilities. rsc.org
Mixed-Metal Coordination Polymers: The hexaanion of mellitic acid (mel⁶⁻) can link different types of metal ions into complex, multi-dimensional structures. For example, reacting alkali metal mellitate salts with transition metal chlorides (e.g., Mn, Co, Ni) under hydrothermal conditions yields 3-dimensional mixed-metal coordination polymers. acs.org Similarly, a silver-magnesium complex of mellitic acid forms a two-dimensional layered structure. researchgate.net
The synthesis of these materials typically involves hydrothermal or solvothermal methods, where the reaction is carried out in water or another solvent at elevated temperatures. acs.orgacs.org The choice of metal ion, solvent, and reaction conditions can influence the final structure and properties of the resulting framework.
| Framework/Polymer | Metal Ion(s) | Structural Features | Reference(s) |
| MIL-116 | Al³⁺, Ga³⁺, In³⁺, Fe³⁺ | 3D framework from chains of metal octahedra linked by mellitate. | researchgate.netoup.com |
| Lanthanide-Mellitate MOF | Eu³⁺, Tb³⁺, Gd³⁺ | Isostructural 3D framework, [Ln₂(MELL)(H₂O)₆]. | acs.org |
| Zr-mel MOF | Zr⁴⁺ | UiO-66 type structure with periodic defects and free carboxyl groups. | rsc.org |
| Mixed Alkali/Transition Metal Polymer | K⁺/Rb⁺ and Mn²⁺/Co²⁺/Ni²⁺ | 3D mixed-metal coordination polymer. | acs.org |
| Silver Magnesium Mellitate | Ag⁺, Mg²⁺ | 2D layered structure. | researchgate.net |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the molecular properties of complex organic compounds. q-chem.comacs.orgnih.gov DFT offers a balance between computational cost and accuracy, making it suitable for analyzing molecules like mellitic dianhydride. q-chem.com These methods can predict a wide range of properties, from molecular geometries to spectroscopic features. nih.govresearchgate.net
Prediction of Electronic Properties (HOMO/LUMO Energies, Band Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties, such as its color and ability to conduct electricity. ossila.comresearchgate.net
For electron-acceptor molecules like dianhydrides, the LUMO energy level is particularly important as it relates to the electron affinity. acs.org DFT calculations are frequently used to predict these energy levels. researchgate.netossila.com In donor-acceptor systems, the electronic coupling between the donor's HOMO and the acceptor's LUMO dictates the charge-transfer characteristics. wfu.edu The HOMO-LUMO gap can be determined experimentally and computationally; for instance, the gap for 3,4,9,10-perylene tetracarboxylic dianhydride (PTCDA), a related molecule, has been measured at 2.2 eV. researchgate.net Theoretical calculations can further refine this by distinguishing between the optical gap and the transport gap, which is typically larger. tu-chemnitz.deacs.org
Table 1: Representative Electronic Properties of Dianhydrides from Computational Models This table presents typical values for dianhydride-class molecules as predicted by DFT calculations to illustrate the data obtained from such studies.
| Property | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -8.0 to -9.5 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -3.5 to -4.5 | Relates to electron affinity and electron-accepting ability. acs.org |
| HOMO-LUMO Gap | 4.0 to 5.5 | Determines lowest energy electronic excitation and influences optical properties. ossila.com |
Aromaticity Analysis and Molecular Structure Investigations
Computational studies have been used to investigate the structure and aromaticity of related oxocarbon molecules, such as mellitic trianhydride. researchgate.net Ab initio molecular orbital calculations suggest that while an isolated mellitic trianhydride molecule would be planar, intermolecular interactions in its crystalline form cause it to adopt a non-planar, "shallow propeller" shape. researchgate.net
Aromaticity, a key concept related to stability and electronic properties, can be assessed using computational techniques that analyze the ring currents induced by a magnetic field. researchgate.netmdpi.com For mellitic trianhydride, the ipsocentric method shows a strong, benzene-like ring current at its center, confirming its aromatic character based on magnetic criteria. researchgate.net This central aromaticity coexists with localized currents around the carbonyl and oxygen centers. researchgate.net
Spectroscopic Property Predictions (e.g., IR Spectra)
DFT calculations are a powerful tool for predicting vibrational spectra, such as Infrared (IR) spectra. nih.govmdpi.com By calculating the normal vibrational modes of a molecule, a theoretical spectrum can be generated that aids in the interpretation of experimental data. researchgate.net For polyimides formed from dianhydrides, IR spectroscopy is used to confirm the imidization reaction by observing the appearance of characteristic imide bond peaks (e.g., around 1770, 1710, and 1360 cm⁻¹) and the disappearance of amic acid peaks. acs.orgresearchgate.net Theoretical calculations on mellitic trianhydride have successfully predicted its IR spectrum. researchgate.net This predictive capability is crucial for identifying functional groups and confirming molecular structures. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org While specific MD studies on this compound are not prominent, the technique is widely applied to polyimides, which are polymers synthesized from dianhydrides. rsc.orgmdpi.com Atomistic MD simulations can establish relationships between the chemical structure of the repeating units (including the dianhydride part) and the material's macroscopic properties. rsc.orgmdpi.com For example, simulations on thermoplastic polyimides have been used to predict mechanical properties like the elasticity modulus and to understand how factors such as molecular mass and cooling rate affect them. rsc.org These simulations provide insights into the thermomechanical behavior and dynamic properties of polymer systems, which would be applicable to materials derived from this compound. mdpi.comacs.org
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a chemical reaction. mdpi.comosti.gov This involves identifying transition states and intermediates to construct a complete energy profile. open.ac.ukresearchgate.net The calculated energy barriers (activation energies) provide predictions of reaction rates and help clarify mechanistic pathways. mdpi.comresearchgate.net For reactions involving dianhydrides, such as polymerization to form polyimides, computational studies can elucidate the step-by-step mechanism of the nucleophilic attack on the carbonyl groups and the subsequent imidization process. acs.org Understanding these energy profiles is critical for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com
Electron-Acceptor Properties and Charge Transfer Phenomena
Dianhydrides are well-known electron-acceptor groups due to the electron-withdrawing nature of their carbonyl groups. researchgate.net This property allows them to form charge-transfer (CT) complexes with electron-donor molecules. wfu.eduresearchgate.net In these complexes, the proximity of the donor and acceptor units leads to a partial transfer of charge, resulting in a ground state with partial ionicity (Dq+Aq-). wfu.edu The degree of charge transfer can be influenced by the specific donor-acceptor pairing and their crystal packing. researchgate.net
The formation of CT complexes significantly alters the electronic properties of the constituent materials, creating a hybrid band structure. wfu.edu The electron affinity of the dianhydride is a key factor; higher electron affinity generally leads to higher reactivity and stronger CT interactions. acs.org The interaction between the donor's HOMO and the acceptor's LUMO is fundamental to this phenomenon. wfu.edu In some cases, significant interface dipoles can form at the junction between donor and acceptor layers, a process driven by the tendency for electron transfer from the donor to the acceptor. aip.org
Modeling Interfacial Interactions in Organic Electronic Devices
The performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is highly dependent on the energy level alignment and electronic coupling between the organic molecules and the adjacent materials. researchgate.netdiva-portal.org Misalignment of energy levels can create significant barriers for charge injection, while poor electronic coupling can hinder the transport of charge carriers across the interface. researchgate.net Modeling helps to elucidate these properties, guiding the rational design of more efficient devices.
Computational approaches, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating these complex interfacial phenomena. researchgate.net These methods can calculate the electronic structure of the combined system (e.g., an organic molecule on a metal surface), revealing crucial details about charge transfer, the formation of interface dipoles, and chemical interactions. claudiozannoni.itprinceton.edu Such studies can predict how the electronic properties of a molecule like this compound might be altered upon adsorption onto a substrate.
While direct computational studies focusing exclusively on this compound at interfaces are not extensively documented in the provided literature, research on analogous polycyclic aromatic anhydrides, such as pyrothis compound (PMDA) and 3,4,9,10-perylene-tetracarboxylic dianhydride (PTCDA), offers significant insights. researchgate.netaip.org These molecules are frequently used as electron acceptors in organic electronics. claudiozannoni.it Studies on these related compounds demonstrate that the interaction with a metal surface can range from weak physisorption, governed by van der Waals forces, to strong chemisorption involving the formation of new chemical bonds and significant charge transfer. researchgate.netprinceton.edu
Modeling also addresses the impact of molecular orientation and the formation of thin film structures on electronic properties. The way molecules like this compound arrange themselves on a surface—a process influenced by both molecule-substrate and molecule-molecule interactions—is critical for charge transport within the organic layer. researchgate.net Computational models can explore the energetic favorability of different packing arrangements and orientations, providing a link between molecular structure and macroscopic material properties.
The data derived from these computational studies are essential for building a comprehensive understanding of the structure-property relationships that govern organic electronic devices. The table below illustrates the type of data generated from such theoretical investigations, using a derivative of PTCDA as an example to show how interfacial properties vary with different metal contacts. princeton.edu
| Metal Substrate | Work Function (eV) | Nature of Interaction | Charge Transfer Direction | Interface Dipole Barrier (eV) |
|---|---|---|---|---|
| Gold (Au) | ~5.0 | Abrupt and unreacted (Physisorption) | Negligible | -0.95 |
| Silver (Ag) | ~4.5 | Weak interaction with charge transfer | Metal to Organic Molecule | -0.75 |
| Magnesium (Mg) | ~3.7 | Strong chemical interaction (Chemisorption) | Metal to Organic Molecule | +0.90 |
Advanced Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopic methods provide a wealth of information regarding the molecular structure, functional groups, and electronic transitions within mellitic dianhydride.
In principle, due to the high symmetry of the this compound molecule, a very simple NMR spectrum would be expected.
¹H NMR: As there are no hydrogen atoms directly attached to the benzene (B151609) ring of this compound, a ¹H NMR spectrum would not show any signals in the aromatic region. Any observed signals would likely be due to impurities or residual solvents. For comparison, the related compound, pyrothis compound, which has two protons on the aromatic ring, shows a singlet in its ¹H NMR spectrum. chemicalbook.com
¹³C NMR: A proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of carbon atoms present: the carbonyl carbons of the anhydride (B1165640) groups and the aromatic carbons of the central benzene ring. bhu.ac.in The chemical shifts of these carbons provide direct information about the carbon skeleton of the molecule. bhu.ac.in For context, the ¹³C NMR spectrum of the closely related mellitic acid shows signals for the carboxylic acid carbons and the aromatic carbons. chemicalbook.com Similarly, pyrothis compound also exhibits distinct signals for its carbonyl and aromatic carbons. chemicalbook.com
A summary of expected and related compound NMR data is presented below.
| Compound | Nucleus | Expected Chemical Shift (ppm) | Notes |
| This compound | ¹H | No signal expected | No protons on the aromatic ring. |
| ¹³C | Two singlets expected | For carbonyl and aromatic carbons. | |
| Pyrothis compound | ¹H | ~8.0-8.5 | Aromatic protons. chemicalbook.com |
| ¹³C | ~130-140, ~160-170 | Aromatic and carbonyl carbons. chemicalbook.com | |
| Mellitic Acid | ¹³C | ~130-140, ~170-180 | Aromatic and carboxylic carbons. chemicalbook.com |
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the most characteristic vibrational bands are associated with the anhydride functional groups.
The FTIR spectrum of an anhydride is typically dominated by two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. upi.edu In five-membered ring anhydrides, these bands are generally observed in the regions of 1870–1820 cm⁻¹ and 1800–1775 cm⁻¹. upi.edu The C-O-C stretching vibration of the anhydride group also gives rise to a characteristic band. researchgate.net
While a specific, dedicated FTIR spectrum for pure this compound is not widely published, analysis of related compounds and polymers derived from it provides insight into its expected spectral features. For instance, studies on polyimides synthesized from this compound confirm the presence of the anhydride precursor through the characteristic carbonyl absorptions. researchgate.net Similarly, the FTIR spectrum of maleic anhydride, another cyclic anhydride, clearly shows the distinctive double peaks for the anhydride carbonyl groups. libretexts.org
The expected characteristic FTIR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Anhydride C=O | Asymmetric Stretch | ~1850 | Strong |
| Anhydride C=O | Symmetric Stretch | ~1780 | Strong |
| Anhydride C-O-C | Stretch | ~1300 - 1100 | Medium-Strong |
| Aromatic C=C | Stretch | ~1600 - 1450 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups, which are present in this compound.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the benzenoid system and n → π* transitions associated with the carbonyl groups. The high degree of conjugation in the molecule influences the position and intensity of these absorption bands.
Research on polyimides derived from this compound often utilizes UV-Vis spectroscopy to characterize the resulting polymers, though specific data for the monomer is less common. researchgate.net Studies on related aromatic anhydrides, such as naphthalenetetracarboxylic dianhydride (NTCDA), show characteristic absorption peaks that are influenced by the solvent polarity, indicating the sensitivity of the electronic transitions to the chemical environment. researchgate.net
While a specific crystallographic information file (CIF) for this compound was not found in the searched databases, the crystal structures of related anhydrides, such as 2,3-dimethylmaleic anhydride and pyrothis compound, have been determined. researchgate.netnih.gov These studies reveal key structural features, including the planarity of the anhydride rings and the intermolecular interactions that govern the crystal packing. For example, in 2,3-dimethylmaleic anhydride, close contacts between carbonyl carbon and oxygen atoms of neighboring molecules indicate strong electrostatic interactions. researchgate.net
The crystal structure of mellite, the aluminum salt of mellitic acid, has also been characterized, providing insight into the geometry of the fully deprotonated benzenehexacarboxylate anion. researchgate.net A structural determination of this compound would be invaluable for understanding its solid-state properties and reactivity.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 5-10 nm). wikipedia.org This is achieved by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org
An XPS analysis of this compound would be expected to show peaks corresponding to the core levels of carbon (C 1s) and oxygen (O 1s). The high-resolution spectra of these peaks would provide insight into the different chemical environments of these atoms.
C 1s Spectrum: The C 1s spectrum would be expected to show at least two distinct peaks: one for the carbon atoms of the benzene ring and another at a higher binding energy for the carbonyl carbons of the anhydride groups, due to the electron-withdrawing effect of the oxygen atoms.
O 1s Spectrum: The O 1s spectrum would likely show two peaks corresponding to the two different types of oxygen atoms: the carbonyl oxygens (C=O) and the ether-like oxygens in the anhydride ring (C-O-C).
While no specific XPS studies on this compound were found, research on related polyimides, such as those derived from pyrothis compound, frequently employs XPS to characterize the surface chemistry of the polymer films. researchgate.net
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.com
For a highly symmetric molecule like this compound, the rule of mutual exclusion would apply if the molecule has a center of inversion. This would mean that vibrational modes that are active in the Raman spectrum would be inactive in the IR spectrum, and vice versa.
The Raman spectrum of this compound is expected to be characterized by strong bands corresponding to the vibrations of the aromatic ring system. The symmetric vibrations of the molecule are typically strong in the Raman spectrum. While specific Raman data for this compound is scarce, studies on the related mineral mellite (the aluminum salt of mellitic acid) and other aromatic anhydrides like 3,4,9,10-perylene tetracarboxylic dianhydride (PTCDA) have been conducted. nih.govresearchgate.net These studies provide a basis for assigning the vibrational modes of the core aromatic structure.
| Technique | Information Obtained | Expected Features for this compound |
| XPS | Elemental composition and chemical states of surface atoms. | C 1s and O 1s peaks with chemical shifts indicating different bonding environments (aromatic C, carbonyl C; C=O, C-O-C). |
| Raman Spectroscopy | Vibrational modes, molecular structure, and symmetry. | Strong bands for symmetric aromatic ring vibrations. Complementary information to FTIR. |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. tus.ie For this compound and its derivatives, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental in determining their thermal stability and transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials by monitoring changes in mass as a function of temperature. tus.iemdpi.comlibretexts.org This method is instrumental in determining the decomposition temperatures and residual weight of substances, providing insights into their thermal degradation mechanisms. mdpi.com In a typical TGA experiment, the sample's weight is recorded as it is heated at a constant rate in a controlled atmosphere, which can be inert (like nitrogen or argon) or reactive (like air). mdpi.com
In the context of polymers derived from this compound, such as polyimides, TGA is used to evaluate their thermal and thermo-oxidative stabilities. For instance, research on co-polyimides synthesized from mellitic acid dianhydride demonstrated that TGA could verify the concentration of pendent groups through the analysis of the residual weight after thermal decomposition. researchgate.net The resulting data, often presented as a weight loss curve (TGA curve) and its derivative (DTG curve), reveals the temperatures at which significant degradation events occur. tus.ie
Table 1: TGA Decomposition Data for a Hypothetical this compound-Based Polyimide
| Temperature Stage | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |
| Initial Decomposition | 320 | 350 | 5 |
| Main Decomposition | 450 | 520 | 60 |
| Final Decomposition | 580 | 610 | 25 |
This table is illustrative and represents typical data obtained from TGA analysis of a polyimide. Actual values will vary based on the specific polymer structure and experimental conditions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. linseis.comtorontech.comfilab.fr It is widely employed to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). filab.frmdpi.com The technique works by comparing the heat flow to the sample against that of an inert reference material. torontech.comfilab.fr
For polymers incorporating this compound, DSC is crucial for understanding their processing and end-use performance characteristics. For example, in studies of polyimides, DSC has been used to determine the glass transition temperatures, which are indicative of the polymer's operational temperature range. researchgate.net Research has shown that the incorporation of different functional groups into polyimides derived from this compound can influence their glass transition temperatures. researchgate.net Ultrafast flash DSC, with its wide range of heating rates, has proven to be an effective tool for studying the complex relaxation dynamics in amorphous materials, including separating different relaxation events. aps.org
Table 2: DSC Thermal Transition Data for a Hypothetical this compound Copolymer
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | 224 | N/A |
| Crystallization (Tc) | 280 | -45 |
| Melting (Tm) | 350 | 55 |
This table is for illustrative purposes. The values are representative of what might be observed in a DSC analysis of a semi-crystalline polymer.
Morphological and Microstructural Characterization
The performance of materials derived from this compound is not only dependent on their chemical composition and thermal properties but also heavily influenced by their morphology and microstructure. A suite of high-resolution imaging and diffraction techniques is employed to probe these characteristics at various length scales.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution information about the surface topography and internal structure of materials, respectively. vaccoat.comwikipedia.org SEM works by scanning a focused beam of electrons over a sample's surface to create an image, revealing details about its texture and morphology. vaccoat.comresearchgate.net It is particularly useful for examining the dispersion of particles in a composite or the surface features of a film. researchgate.net
TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image. wikipedia.orghbku.edu.qacityu.edu.hk This allows for the visualization of internal structures at the nanoscale, including the arrangement of atoms and the identification of crystalline domains. wikipedia.org In the study of nanocomposites containing derivatives of this compound, such as polyimides, SEM and TEM have been used to confirm the homogeneous dispersion of nanoparticles within the polymer matrix. researchgate.net These techniques are essential for correlating the microstructure of the material with its macroscopic properties. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface at the angstrom and nanoscale. scielo.br It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. scielo.br The forces between the tip and the sample lead to a deflection of the cantilever, which is measured to create a topographical map. mdpi.com AFM is advantageous because it can be performed in various environments, including air and liquid, and does not necessarily require conductive samples. nottingham.ac.uk
In the context of materials derived from this compound, AFM is used to investigate surface morphology and the dispersion of components in blends and nanocomposites. researchgate.netscielo.br For instance, AFM has been employed to confirm the uniform dispersion of POSS (Polyhedral Oligomeric Silsesquioxane) particles in polyimide nanocomposites. researchgate.net Furthermore, AFM can be used to study the evolution of surface morphology under different conditions, such as laser irradiation, and to evaluate local nanomechanical properties through force spectroscopy. mdpi.comaps.org
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. lu.se The method is based on the principle of Bragg's Law, where the constructive interference of monochromatic X-rays scattered by the crystalline lattice planes of a sample produces a unique diffraction pattern. lu.seharvard.edu This pattern provides information about the crystal structure, phase, and crystallite size of the material. harvard.edu
In research involving this compound, XRD is utilized to characterize the crystalline nature of the compound and its derivatives. For example, XRD studies on π-molecular compounds of pyrothis compound have been conducted to investigate disorder-to-order transitions in the solid state. nih.gov The technique has also been applied to polyimide nanocomposites to study the effect of fillers on the polymer's structure. researchgate.net By analyzing the XRD patterns, researchers can identify the crystalline phases present and assess the degree of crystallinity, which are crucial factors influencing the mechanical and thermal properties of the material. researchgate.net
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical characterization, particularly through cyclic voltammetry (CV), is essential for evaluating the redox properties of materials. This is especially relevant for applications in energy storage, such as batteries. While direct studies on this compound are limited, research on polymers derived from the closely related mellitic trianhydride (MTA) provides significant insight.
In one study, a porous polyimide network (MTA-MPT) was synthesized from mellitic trianhydride and 3,7-diamino-N-methylphenothiazine. rsc.org The redox properties of this polymer were assessed using cyclic voltammetry in a lithium coin cell with 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) electrolyte solution. rsc.org The analysis revealed two distinct redox processes. rsc.org One process, associated with the imide group derived from the anhydride, occurs at approximately 2.25 V vs. Li/Li+. rsc.org The second process is linked to the phenothiazine (B1677639) moiety and is observed around 3.70 V vs. Li/Li+. rsc.org These dual redox capabilities highlight the material's potential as a high-capacity electrode in battery applications. rsc.org
The general applicability of cyclic voltammetry extends to various polyimides. For instance, studies on other aromatic polyimides show that CV can identify electron release and the formation of radical cations, often associated with residual, uncyclized amic acid groups within the polymer structure. researchgate.net
Table 1: Redox Processes of MTA-MPT Porous Polyimide from Cyclic Voltammetry rsc.org
| Redox-Active Moiety | Approximate Potential (vs. Li/Li+) | Associated Process |
|---|---|---|
| Imide (from Mellitic Trianhydride) | 2.25 V | Enolization of carbonyl groups |
| Phenothiazine | 3.70 V | Redox activity of the diamine unit |
Chromatographic Methods (e.g., Gel Permeation Chromatography (GPC), HPLC)
Chromatographic techniques are indispensable for determining the molecular weight distribution of polymers and for the analysis of small molecules.
Gel Permeation Chromatography (GPC)
GPC is a standard method for characterizing the molecular weight of polymers. In research involving co-polyimides synthesized using mellitic acid dianhydride , 1,3-aminophenoxybenzene, and 4,4′-oxydiphthalic anhydride, GPC was employed to confirm the polymeric nature of the co-polyamic acid precursors. researchgate.net These analyses provided estimates of the weight-average molecular weights (Mw), which were found to be in the range of 111,000–122,000 g/mol . researchgate.net For related zirconium-pendent co-polyamic acids, the weight-average molecular weights were estimated to be between 115,400 and 436,000 g/mol . researchgate.net Such measurements are critical for correlating the polymer chain length with its physical and mechanical properties. researchgate.net Typically, GPC analysis for polyimides is conducted using an eluent like tetrahydrofuran (B95107) (THF) and calibrated with polystyrene standards. mdpi.comnih.gov
Table 2: Estimated Molecular Weights of Mellitic Acid Dianhydride Co-Polymers via GPC researchgate.net
| Polymer Type | Weight-Average Molecular Weight (Mw) Range (g/mol) |
|---|---|
| Co-polyamic acid precursors | 111,000 - 122,000 |
| Zr-pendent co-polyamic acids | 115,400 - 436,000 |
| Nonpendent co-polyamic acids | 38,300 - 111,200 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. While HPLC methods for analyzing highly reactive dianhydrides can be challenging due to their low solubility, specific protocols have been developed. google.com One patented method for general dianhydride analysis utilizes an anhydrous compound as the mobile phase and a cyano column as the stationary phase to ensure reliability. google.com
For related compounds, an HPLC method has been established for the analysis of mellitic acid . sielc.com This method uses a Newcrom BH column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 220 nm. sielc.com Furthermore, HPLC has been used to study the reaction products of this compound with biological molecules like human oxyhemoglobin. researchgate.net
Mechanical Testing (e.g., Tensile Tests)
The mechanical properties of materials derived from this compound are critical for determining their suitability for structural applications. Tensile testing is a fundamental method used to measure properties such as tensile strength, Young's modulus, and elongation at break.
While specific tensile test data for polymers derived solely from this compound is not widely available, the methodology is well-established for the broader class of polyimides. mdpi.comrsc.orgukm.my For these tests, polymer films are typically cut into dog-bone shaped specimens. nih.govacs.org The tests are performed on a universal testing machine, where the film is pulled at a constant cross-head speed until it fractures. mdpi.comukm.my
For illustrative purposes, the mechanical properties of polyimides synthesized from other aromatic dianhydrides are presented below. For example, polyimides based on 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) exhibit Young's moduli around 1.2 GPa and tensile strengths ranging from 42 to 62 MPa. rsc.org Another study on a polyimide derived from 4,4'-methylene diphenyl diisocyanate (MDI) and 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) reported a tensile strength of up to 57 MPa and an elongation at break of 5%. ukm.my These values demonstrate the robust mechanical performance typical of aromatic polyimides.
Table 3: Illustrative Mechanical Properties of Various Aromatic Polyimide Films rsc.orgukm.my
| Polyimide System | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| DPPD-MBDAM | 1.29 | 62 | - | rsc.org |
| DPPD-BAPHF | 1.20 | 42 | - | rsc.org |
| MDI-6FDA | - | 57 | 5 | ukm.my |
Emerging Research Directions and Future Perspectives
Mellitic Dianhydride in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the synthesis of complex chemical compounds, with a focus on reducing hazardous waste and utilizing renewable resources. In the context of mellitic anhydrides and related compounds, several innovative and environmentally friendly synthetic methods are being explored.
A significant advancement is the use of hydrothermal polymerization. uni-konstanz.de Researchers have developed a novel, eco-friendly hydrothermal method using only water as a solvent to create a porous polyimide network from mellitic trianhydride (MTA). uni-konstanz.de This approach circumvents the need for toxic organic solvents, which are common in traditional polyimide synthesis. uni-konstanz.deebrary.net Other green techniques being adapted for related anhydrides like pyrothis compound (PMDA) include thermal condensation in a semi-closed system, which minimizes hazardous waste, and directional freezing for producing low-density, porous polyimide aerogels. ebrary.net
A major trend in sustainable synthesis is the move towards bio-based feedstocks.
From Malic Acid: A direct synthesis for trimellitic anhydride (B1165640) (TMA) and hemimellitic anhydride (HMA) has been developed using malic acid, a renewable resource. This pathway cleverly uses acetoxysuccinic anhydride as an equivalent for maleic anhydride and avoids the harsh, high-temperature oxidation conditions typical of petroleum-based routes. iastate.edu
From Furfural (B47365): The production of bio-aromatics from non-edible agricultural residues is gaining traction. Bio-based furfural is being used as a starting material to produce compounds like 3-methylphthalic anhydride (MPA) and hemimellitic acid (HMA), with plans for commercial market introduction. relement.eubiorizon.eu
Mechanochemistry: Mechanochemically-assisted synthesis is another promising green technique. This solvent-free or low-solvent method involves milling reactants together and has been successfully applied to produce polyimides, offering a faster and more versatile alternative to solution-based processes. researchgate.net
These sustainable approaches are summarized in the table below.
| Green Synthesis Method | Starting Materials/Monomers | Product Type | Key Advantages |
| Hydrothermal Polymerization | Mellitic Trianhydride (MTA) | Porous Polyimide Network | Uses water as an environmentally friendly solvent. uni-konstanz.de |
| Thermal Condensation | Melamine & PMDA | Crystalline Polyimide | Avoids organic solvents; easy to perform; produces highly crystalline product. ebrary.net |
| Renewable Feedstock Route | Malic Acid | Trimellitic Anhydride (TMA) | Utilizes a renewable precursor, avoiding harsh oxidation conditions. iastate.edu |
| Mechanochemistry | Dianhydrides and Amines | Polyimides | Faster, versatile, and reduces or eliminates the need for solvents. researchgate.net |
Development of Novel this compound Derivatives for Specific Functions
Mellitic trianhydride and related aromatic anhydrides serve as versatile building blocks for a new generation of high-performance materials. By reacting them with different organic molecules, scientists are creating novel derivatives with tailored electronic, optical, and structural properties for specific, advanced applications.
One of the most promising areas is energy storage .
A novel dual redox-active and porous polyimide network, designated MTA-MPT, has been synthesized from mellitic trianhydride (MTA) and 3,7-diamino-N-methylphenothiazine (MPT). uni-konstanz.de This material acts as a high-capacity cathode for next-generation lithium batteries and symmetric all-organic batteries. uni-konstanz.de
Researchers are also using MTA to create mellitic triimide (MTI)-based covalent organic frameworks (COFs). tudelft.nl These porous materials possess a high number of redox-active sites relative to their weight, making them attractive for energy storage applications. tudelft.nl
Another key application is in gas separation and storage . The MTI-based COFs synthesized from MTA form microporous structures with high surface areas, showing strong affinity for nitrogen and carbon dioxide, which is promising for gas separation technologies. tudelft.nl
Furthermore, research into derivatives of the related pyrothis compound (PMDA) highlights the broad scope for functional materials. Scientists have successfully synthesized:
Heterocyclic Compounds: New derivatives of dipyrrole, dibenzoxazine, and dipyridazine have been created from PMDA for potential applications in materials science. orientjchem.org
Photo- and Optoelectronic Materials: N,N′-disubstituted pyromellitic diimides have been synthesized with tunable photoluminescent properties. researchgate.net By introducing different substituent groups, researchers can precisely control the material's electronic characteristics, such as the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net
Pendent Polymers: By creating co-polyimides of "mellitic acid dianhydride" with other monomers, researchers have incorporated zirconium into the polymer structure. researchgate.net These pendent polymers exhibit enhanced resistance to atomic oxygen, a crucial property for materials used in aerospace applications. researchgate.net
Integration of this compound in Multifunctional Materials
The unique structure of mellitic trianhydride allows for its integration into materials that possess multiple, often synergistic, functions. This multifunctionality is a key goal in advanced materials science, enabling the development of more efficient and compact devices.
A prime example is the development of porous, redox-active polyimides. The MTA-MPT polyimide network is inherently multifunctional; its porosity is beneficial for ion transport, while its dual redox activity provides high charge storage capacity, combining the properties needed for advanced battery electrodes. uni-konstanz.de Similarly, the mellitic triimide-based covalent organic frameworks (MTI-COFs) are designed to be multifunctional from the outset. Their defined microporous structure is ideal for gas separation and storage, while the redox-active imide groups make them suitable for energy storage applications. tudelft.nl This combination could lead to materials that, for instance, simultaneously capture CO₂ and store electrical energy.
Research on derivatives of pyrothis compound further illustrates this trend. A co-assembled gel formed from a PMDA derivative and polyaniline exhibits both optoelectronic and photovoltaic properties, suggesting its potential use in solar cells or optical sensors. researchgate.net The inherent thermal stability of polyimides derived from anhydrides like MTA and PMDA, combined with functionalities like gas permeability or electronic conductivity, makes them a cornerstone for creating robust, multifunctional materials for demanding environments. smolecule.comrsc.org
Advanced Computational Approaches for this compound Chemistry
Computational chemistry has become an indispensable tool for accelerating the design and understanding of new materials based on this compound and its derivatives. Advanced techniques, particularly Density Functional Theory (DFT), allow researchers to predict molecular structures, electronic properties, and reaction pathways before undertaking complex and time-consuming laboratory synthesis.
Recent studies on mellitic triimide-based covalent organic frameworks (MTI-COFs) have employed computational modeling to gain critical insights. tudelft.nl These studies revealed that the 2D polymer sheets are not perfectly flat but adopt a non-planar, twisted configuration. tudelft.nl This structural detail, predicted computationally, is crucial for understanding the material's porosity and how the polymer sheets pack together, which in turn affects its gas separation performance. tudelft.nl
DFT calculations are also widely used to characterize the electronic properties of new derivatives. For N,N′-disubstituted pyromellitic diimides, quantum chemical calculations were used to determine the impact of different substituents on the molecule's LUMO energy, providing a theoretical basis for tuning its optical and electronic behavior. researchgate.net Time-dependent DFT (TD-DFT) is another powerful method used to predict the electronic absorption spectra of these complex molecules, guiding the development of new dyes and photofunctional materials. rsc.org
The table below highlights key applications of computational methods in this research area.
| Computational Method | Subject of Study | Key Insights Gained |
| Density Functional Theory (DFT) | MTI-Covalent Organic Frameworks (COFs) | Predicted non-planar structure of polymer sheets and investigated polymer packing. tudelft.nl |
| DFT | N,N′-disubstituted pyromellitic diimides | Characterized LUMO energy and the effect of substituents on electronic properties. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Naphthalenetetracarboxylic dianhydride | Calculated electronic absorption spectra to understand optical properties. rsc.org |
These computational approaches not only explain experimental observations but also enable a more rational design of novel materials with desired functionalities, significantly speeding up the innovation cycle.
Scalability and Industrial Relevance of Research Findings
For emerging materials to make a real-world impact, research findings must be scalable and industrially relevant. Aromatic anhydrides like trimellitic anhydride (TMA) are already valuable industrial materials used in the production of plasticizers, high-performance polyesters, and polyimides for coatings and insulation. iastate.edupenpet.com This established industrial base provides a strong foundation for the commercialization of new derivatives.
The scalability of production processes is a key focus. Research on the synthesis of pyrothis compound has utilized reaction tubes designed to mimic industrial-scale conditions, demonstrating a clear pathway from the lab to production. googleapis.com Furthermore, the development of bio-based routes for related anhydrides is being pursued with industrial application in mind. For example, a flagship plant has been designed for the production of bio-based 3-methylphthalic anhydride (MPA) and hemimellitic acid (HMA) with a projected capacity of thousands of tons per year, signaling strong commercial interest. relement.eu
Market analysis for closely related compounds underscores the potential. The markets for trimellitic anhydride and maleic anhydride are closely monitored, with reports analyzing production capacity, demand drivers in sectors like automotive and construction, and global trade. prof-research.comimarcgroup.comverifiedmarketresearch.com The growing demand for high-performance, lightweight, and sustainable materials is a major driver for these markets. verifiedmarketresearch.com The novel materials derived from mellitic trianhydride, with their advanced properties for energy storage and multifunctional applications, are well-positioned to meet the demands of these evolving high-tech industries. The potential for these materials in next-generation batteries, specialty polymers, and advanced composites makes their continued development and scale-up a priority for both academic and industrial researchers.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for mellitic dianhydride-based polymers, and how do reaction conditions influence imidization efficiency?
- Methodological Answer : this compound is typically incorporated into polyimides via two-step condensation reactions. First, polyamic acid precursors are synthesized by reacting this compound with diamines under controlled anhydrous conditions. Second, thermal or chemical imidization is performed to achieve cyclization. For solvent-free synthesis, reactive extrusion techniques (as demonstrated for PMDA in ) can be adapted, where temperature gradients and shear forces drive imidization. Imidization efficiency is quantified using NMR to track carbonyl group conversion and DSC to monitor reaction kinetics .
Q. Which spectroscopic and thermal characterization techniques are essential for verifying the structural integrity of this compound derivatives?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying anhydride carbonyl stretching bands (~1850 cm) and confirming imide ring formation (1770 cm and 1720 cm). NMR further validates the absence of residual carboxylic acid groups. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and glass transition temperatures (), respectively. For example, PMDA-based polyimides show values exceeding 300°C, a benchmark for mellitic analogues .
Q. How does the molecular architecture of this compound influence hydrogen bonding and supramolecular interactions in polymer networks?
- Methodological Answer : The hexacarboxylic structure of this compound enables the formation of tetraamide derivatives during polycondensation, which introduce multiple hydrogen-bonding sites. These interactions are probed via temperature-dependent FTIR to track hydrogen bond dissociation. Comparative studies (e.g., PMDA in ) show that hydrogen-bonded stacks enhance mechanical properties, with tensile strength improvements up to 109.6% in optimized systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanical performance data when incorporating this compound into copolyimide systems?
- Methodological Answer : Contradictions often arise from variations in monomer ratios or imidization completeness. Systematic studies should employ a combinatorial approach:
- Step 1 : Use design of experiments (DoE) to vary dianhydride/diamine ratios (e.g., 4:6 ratios in improved tensile strength by 109.6%).
- Step 2 : Validate imidization efficiency via NMR quantification.
- Step 3 : Apply molecular dynamics (MD) simulations to predict phase separation or aggregation effects, as demonstrated for PMDA-based films .
Q. What computational strategies enable predictive modeling of this compound-based polymers for tailored thermal and mechanical properties?
- Methodological Answer : Machine learning (ML) frameworks, trained on existing dianhydride-diamine libraries (e.g., 8 million hypothetical polyimides in ), can predict properties like and Young's modulus. Density functional theory (DFT) calculates charge distribution and reactivity indices to guide monomer selection. For dynamic covalent networks (), MD simulations model hydrogen-bonding dynamics and stress-strain behavior under thermal cycling .
Q. How do solvent-free processing techniques impact the crystallinity and porosity of this compound-derived aerogels?
- Methodological Answer : Solvent-free methods, such as freeze-extraction/vacuum-drying ( ), reduce capillary forces during gelation, preserving mesoporous structures. Porosity is quantified via nitrogen adsorption-desorption isotherms (BET surface area), while crystallinity is assessed using wide-angle X-ray diffraction (WAXD). For instance, PMDA-based aerogels achieve pore sizes of 10–50 nm, a template for mellitic systems .
Q. What role do internal catalytic groups play in accelerating transesterification or transamidation reactions in this compound-based dynamic covalent networks?
- Methodological Answer : Carboxylic acid groups in this compound act as internal catalysts, lowering activation energy for bond exchange. Kinetic studies using NMR or rheological time-sweep tests quantify exchange rates. For example, PMDA-derived networks () exhibit 3× faster stress relaxation compared to non-catalytic systems, enabling reprocessability without external catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
